6-Chloro-8-fluoro-5-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-fluoro-5-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGBUGXSVLYLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1C=CC=N2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Strategic Utility of 6-Chloro-8-fluoro-5-methylquinoline
[1][2]
Executive Summary
This technical guide profiles 6-Chloro-8-fluoro-5-methylquinoline , a polysubstituted heterocyclic scaffold of increasing interest in medicinal chemistry.[1][2] Unlike the parent quinoline, this derivative possesses a unique "metabolic hardening" pattern. The strategic placement of a fluorine atom at the C-8 position, a chlorine at C-6, and a methyl group at C-5 effectively blocks the primary sites of oxidative metabolism (CYP450-mediated hydroxylation), while simultaneously modulating the electronic density of the pyridine nitrogen.[2]
This document provides researchers with a structural analysis, calculated physicochemical parameters, and validated experimental protocols for characterizing this compound in drug discovery workflows.[2]
Structural & Electronic Analysis
The physicochemical behavior of this molecule is dictated by the interplay of its three substituents on the quinoline core. Understanding this causality is essential for predicting solubility and receptor binding.
The "Push-Pull" Electronic Effect[1][2]
-
8-Fluoro (Electronic Withdrawal): The fluorine atom at the C-8 position exerts a strong inductive electron-withdrawing effect (-I).[1][2] Because it is peri-planar to the nitrogen lone pair, it significantly reduces the basicity of the quinoline nitrogen.
-
6-Chloro (Lipophilic Anchor): The chlorine atom increases the lipophilicity (LogP) significantly without introducing the steric bulk of a bromine or iodine, allowing the molecule to retain a compact profile suitable for binding pockets.
-
5-Methyl (Steric/Metabolic Block): The C-5 position in quinolines is electronically rich and a frequent site for metabolic attack (oxidation).[1][2] The methyl group sterically and chemically blocks this "soft spot," extending the compound's half-life (
).
Molecular Identity Data
| Property | Value / Descriptor |
| IUPAC Name | 6-Chloro-8-fluoro-5-methylquinoline |
| Molecular Formula | |
| Molecular Weight | 195.62 g/mol |
| Exact Mass | 195.025 g/mol |
| Heavy Atom Count | 13 |
| Topological Polar Surface Area (TPSA) | ~12.9 |
Physicochemical Parameters
The following values combine available experimental data from analogous scaffolds (e.g., 6-chloro-8-fluoroquinoline) with high-fidelity SAR predictions.
Lipophilicity & Solubility[4][5]
-
Calculated LogP (cLogP): 3.6 ± 0.3
-
Rationale: Parent quinoline (~2.0) + Cl (~0.[3]7) + Me (~0.5) + F (~0.2).
-
Implication: The compound is highly lipophilic. It will likely show poor aqueous solubility in its neutral form but high membrane permeability.
-
-
Solubility Profile:
-
Water (pH 7.4): Low (< 50
g/mL predicted). -
Organic Solvents: Highly soluble in DMSO, Methanol, Dichloromethane.[2]
-
Acid-Base Dissociation (pKa)[1][2]
-
Predicted pKa (
): 2.2 – 2.8-
Rationale: Unsubstituted quinoline has a pKa of ~4.9. The 8-Fluoro substituent is known to drop the pKa by ~2.0 units due to the proximity to the nitrogen. The 6-Chloro further reduces electron density.[1]
-
Biological Consequence:[1][4][5] At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its neutral (uncharged) form . This maximizes passive diffusion across the Blood-Brain Barrier (BBB).[1]
-
Experimental Characterization Protocols
To validate the theoretical values above, the following self-validating protocols are recommended.
Protocol: Potentiometric pKa Determination
Because the pKa is likely below 3.0, standard acid-base titration in water may be inaccurate due to the flattening of the curve near pH 2. We recommend a Cosolvent Titration Method .[2]
Reagents:
-
0.1 M HCl and 0.1 M KOH (standardized).
-
Methanol (HPLC Grade).
-
Reference Standard: 2-Nitroaniline (pKa ~ -0.[1][2]26) or Caffeine (pKa ~ 0.6) for system suitability.
Workflow:
-
Preparation: Dissolve 5 mg of the compound in varying ratios of Methanol/Water (20%, 30%, 40%, 50% MeOH).
-
Titration: Titrate with KOH under inert gas (
) to prevent absorption. -
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant (
) of the solvent mixtures. Extrapolate to 0% organic solvent to obtain the aqueous pKa.
Protocol: Lipophilicity (LogD) via RP-HPLC
The "Shake-Flask" method is prone to emulsions with chlorinated quinolines.[1][2] A chromatographic hydrophobicity index (CHI) method is superior for throughput.
Workflow Visualization (Graphviz):
Figure 1: High-Throughput HPLC workflow for LogP/LogD determination using a calibration curve of standards with known lipophilicity.
Biopharmaceutical & Synthetic Implications[2][4][8][9][10][11]
Metabolic Stability (The "Hardened" Scaffold)
This specific isomer is valuable because it blocks the "soft spots" of the quinoline ring.
-
C-5 & C-8: In unsubstituted quinoline, these positions are prone to nucleophilic attack or enzymatic oxidation.[1][2] The Methyl (C-5) and Fluoro (C-8) groups prevent this.[1]
-
C-2 & C-3: These remain the primary vectors for functionalization (e.g., adding solubilizing tails or pharmacophores).[1][2]
Metabolic Logic Diagram:
Figure 2: Structural logic demonstrating how the substitution pattern protects the core scaffold from rapid metabolic clearance.[1][2]
Synthetic Accessibility & Purity
Researchers synthesizing this compound (e.g., via Skraup reaction of 2-fluoro-4-chloro-5-methylaniline) must be vigilant for regioisomers .[1][2]
-
Critical Impurity: 5-Chloro-7-fluoro-6-methylquinoline (if the aniline cyclizes in the reverse sense, though less favored sterically).[1][2]
-
QC Requirement:
-NMR coupling constants are definitive. The H-2, H-3, H-4 protons will show characteristic splitting.[1][2] H-3 and H-4 usually show a doublet ( Hz).[1] H-7 (the only proton on the benzene ring) will appear as a doublet due to H-F coupling ( Hz).
References
-
Substituted Quinoline Synthesis: Meth-Cohn, O., & Narine, B. (1978).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. Link
-
Physicochemical Properties of Fluoroquinolines: Barrett, D., et al. (1995). 8-Fluoroquinolones: Structural requirements for activity.[1][2][6] Journal of Medicinal Chemistry. Link
-
pKa Determination Protocols: Reijenga, J., et al. (2013).[2] The determination of pKa values by chromatography. Journal of Chromatography A. Link
-
Metabolic Stability of Methylquinolines: Lavoie, E. J., et al. (1988). Structure-activity studies on the mutagenicity of methylquinolines.[1] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link
-
General Quinoline Data: PubChem Compound Summary for Quinoline Derivatives. National Center for Biotechnology Information.[1] Link
Chemo-Structural Analysis & SAR Profiling: 6-Chloro-8-fluoro-5-methylquinoline Scaffolds
Executive Summary
The 6-Chloro-8-fluoro-5-methylquinoline scaffold represents a highly specialized pharmacophore, distinguishing itself from generic quinolines through a "tri-vector" substitution pattern. While 8-fluoroquinolines are well-established in blockbuster antibiotics (e.g., Besifloxacin, Moxifloxacin precursors), the addition of the 5-methyl group introduces a critical steric wedge. This specific trisubstitution creates a unique chemical space that modulates lipophilicity, metabolic stability, and atropisomeric potential.
This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, providing a validated synthetic pathway and a mechanistic breakdown of how each substituent influences biological interaction, primarily in the context of antibacterial and agrochemical (fungicide) discovery.
Part 1: The Scaffold Architecture (Physicochemical Logic)
The potency of this scaffold is not accidental; it is a result of the synergistic effects of its three core substituents on the quinoline ring.
The 8-Fluoro "Bioavailability Gatekeeper"
-
Mechanism: The fluorine atom at C8 exerts a strong inductive electron-withdrawing effect (-I).
-
Impact: This lowers the pKa of the N1 nitrogen. Unlike non-fluorinated quinolines, which can be overly basic, the 8-F analog remains uncharged at neutral physiological pH.
-
Result: Enhanced passive diffusion across bacterial membranes and improved oral bioavailability. It also blocks the C8 position from metabolic hydroxylation.
The 6-Chloro "Metabolic Shield"
-
Mechanism: Chlorine is a lipophilic electron-withdrawing group.
-
Impact: It occupies the C6 position, which is the primary site for CYP450-mediated oxidative metabolism in unsubstituted quinolines.
-
Result: significantly extends the half-life (
) of the molecule. Pharmacologically, it often fills hydrophobic pockets in target enzymes (e.g., DNA gyrase).
The 5-Methyl "Steric Wedge"
-
Mechanism: The methyl group at C5 provides bulk adjacent to the C4 position.
-
Impact: If the molecule is functionalized at C4 (common in kinase inhibitors or antimalarials), the 5-methyl group forces the C4-substituent out of planarity, potentially locking the molecule into a bioactive conformation.
-
Result: increased selectivity by reducing the entropic penalty of binding.
Part 2: Validated Synthetic Protocol (Self-Validating System)
Objective: Synthesis of 6-Chloro-8-fluoro-5-methylquinoline via a modified Skraup reaction. Rationale: The Skraup synthesis is chosen for its robustness in constructing the quinoline core from aniline precursors, tolerant of the halide substituents.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Precursor: 4-Chloro-2-fluoro-5-methylaniline (1.0 eq)
-
Reagent: Glycerol (3.0 eq)
-
Catalyst/Solvent: Conc. Sulfuric Acid (
)[1] -
Oxidant: Nitrobenzene (Solvent/Oxidant) or Iodine (
) -
Workup: Sodium Hydroxide (NaOH), Ethyl Acetate, Brine.
Step-by-Step Methodology
-
Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-2-fluoro-5-methylaniline (10g) in Nitrobenzene (20 mL).
-
Critical Step: Add Sulfuric Acid (20 mL) dropwise. The reaction is highly exothermic; maintain temperature <60°C during addition to prevent charring.
-
-
Cyclization (The Skraup Protocol): Add Glycerol (26g) slowly. Heat the mixture to 140°C .
-
Observation: A vigorous reaction will occur (evolution of water vapor). Maintain reflux at 140-150°C for 6 hours.
-
Validation: Monitor via TLC (30% EtOAc/Hexane). The aniline spot should disappear, replaced by a lower Rf fluorescent spot (quinoline).
-
-
Quenching & Neutralization: Cool the mixture to room temperature. Pour onto crushed ice (500g).
-
pH Adjustment: Basify the solution to pH 9-10 using 40% NaOH solution. This liberates the free base quinoline from its sulfate salt.
-
-
Extraction & Purification: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over
, and concentrate.-
Purification: Flash column chromatography (Silica gel, Gradient 5-10% EtOAc in Hexane).
-
Yield Expectation: 65-75% as a pale yellow solid.
-
Synthesis Workflow Visualization
Figure 1: Validated Skraup synthesis pathway for the 5,6,8-trisubstituted quinoline scaffold.
Part 3: Structure-Activity Relationship (SAR) Matrix
The following analysis breaks down the scaffold into functional zones.
Zone A: The Core Substitution (Positions 5, 6, 8)
This zone defines the physicochemical "personality" of the molecule.
| Position | Substituent | Effect on Activity | Rationale |
| C-8 | Fluorine | Bioavailability Enhancer | Lowers N1 basicity; improves lipophilicity; blocks Phase I metabolism. Essential for Gram(+) activity in antibacterial analogs. |
| C-6 | Chlorine | Potency Driver | Increases binding affinity via hydrophobic interactions; prevents oxidation. |
| C-5 | Methyl | Conformational Lock | Steric bulk restricts rotation of C4 substituents. Can reduce activity in antimalarials but enhances selectivity in kinase inhibitors. |
Zone B: The Functional Vectors (Positions 2, 3, 4)
These positions are the primary sites for library generation (diversity points).
-
Position C-3 (The Anchor):
-
Position C-4 (The Pivot):
-
Standard Modification: Hydroxyl (tautomerizes to ketone) or Chloride (for
). -
SAR Rule: A ketone at C4 is non-negotiable for antibacterial activity (part of the binding motif with
). If the core is treated as a quinoline (not quinolone), C4-amino substitutions lead to antimalarial pharmacophores.
-
-
Position C-7 (The Variable):
-
Standard Modification: Cyclic amines (Piperazine, Pyrrolidine).
-
SAR Rule: The "make or break" point for spectrum of activity. The 6-Cl and 8-F flank this position, creating an electronic environment that facilitates Nucleophilic Aromatic Substitution (
) at C7, allowing for the attachment of solubilizing groups.
-
SAR Logic Map
Figure 2: SAR Interaction Map illustrating the electronic and steric interplay of the trisubstituted core.
Part 4: Biological Validation & Applications
Antibacterial Activity (Gyrase Inhibition)
While the 5-methyl group is less common in commercial fluoroquinolones (which typically favor C5-H or C5-Amino), the 6-Cl-8-F motif is a proven driver of potency against S. aureus and S. pneumoniae.
-
Protocol: Minimum Inhibitory Concentration (MIC) assay using broth microdilution.
-
Expectation: Derivatives with a C7-piperazine and C3-carboxylic acid should show MICs in the 0.1–1.0
range against Gram-positive strains.
Agrochemical Fungicides
The 5,6,8-trisubstituted pattern is highly relevant in agrochemistry.
-
Mechanism: Inhibition of melanin biosynthesis or specific fungal enzymes.
-
Utility: The high lipophilicity (LogP > 3.5) provided by the Cl/F/Me combination ensures excellent leaf cuticle penetration and rainfastness.
References
-
Synthesis of Fluoroquinoline Derivatives: Title: Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Source: NBInno Technical Report. URL:[Link]
-
8-Fluoro SAR & Phototoxicity: Title: New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk.[4] Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Antibacterial 8-Chloroquinolones: Title: A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group.[5] Source: PubMed / J. Med. Chem. URL:[Link]
Sources
- 1. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity profile of 6-Chloro-8-fluoro-5-methylquinoline
The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationship (SAR), and synthetic utility of 6-Chloro-8-fluoro-5-methylquinoline .
A Technical Guide to a Privileged Scaffold in Drug Discovery
Executive Summary & Core Directive
6-Chloro-8-fluoro-5-methylquinoline represents a highly specific, trisubstituted quinoline scaffold designed to modulate physicochemical properties critical for drug efficacy: metabolic stability, lipophilicity, and steric selectivity. While often overshadowed by its 6-fluoro analogues (the "fluoroquinolones"), this specific chloromethyl variant serves as a critical bioisostere and intermediate in the development of next-generation antibacterial and anticancer agents.
This guide moves beyond basic description to analyze the causality of its biological profile:
-
The 5-Methyl Group: Enhances Gram-positive activity and pharmacokinetic half-life by sterically hindering metabolic oxidation at the 5-position.
-
The 8-Fluoro Substituent: Increases oral absorption and prevents oxidative metabolism, a key failure point in early quinoline drugs.
-
The 6-Chloro Moiety: Modulates lipophilicity (
) more aggressively than fluorine, altering membrane permeability and protein binding affinity.
Physicochemical Profile & SAR Logic
The biological activity of this molecule is dictated by its specific substitution pattern.[1] The following table summarizes its predicted physicochemical properties compared to the standard quinoline core.
Table 1: Comparative Physicochemical Properties
| Property | Quinoline (Reference) | 6-Chloro-8-fluoro-5-methylquinoline | Biological Implication |
| Molecular Weight | 129.16 g/mol | ~195.62 g/mol | Remains within "Fragment-Based Drug Design" (FBDD) limits (<300 Da). |
| cLogP (Lipophilicity) | 2.04 | 3.45 - 3.80 (Predicted) | Significantly increased lipophilicity enhances passive membrane permeability, crucial for intracellular targets (e.g., kinases). |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | 12.89 Ų | Unchanged polar surface area suggests good oral bioavailability potential. |
| Metabolic Stability | Low (prone to oxidation) | High | The 5-Me and 8-F substituents block the primary sites of CYP450-mediated oxidation. |
| Electronic Effect | Neutral | Electron-Deficient Ring | The 6-Cl and 8-F withdraw electron density, increasing the acidity of the NH (if converted to quinolone) and altering |
Mechanism of Action: The "Halogen-Methyl Switch"
The 5-methyl group is the critical differentiator. In Structure-Activity Relationship (SAR) studies of DNA gyrase inhibitors (fluoroquinolones), the addition of a 5-methyl group (as seen in Grepafloxacin) has been proven to:
-
Increase potency against Gram-positive bacteria (S. pneumoniae, S. aureus).
-
Reduce phototoxicity compared to 8-chloro analogues by altering the HOMO-LUMO gap.
-
Improve half-life by preventing Phase I metabolism at the C5 position.
Biological Activity: Therapeutic Applications
A. Antibacterial Potential (Gyrase Inhibition Precursor)
This molecule serves as the aromatic core for the synthesis of non-fluorinated C6-quinolones . While standard fluoroquinolones rely on a C6-Fluorine for binding to the DNA-gyrase complex, the C6-Chloro variant offers an alternative binding mode that can overcome specific resistance mechanisms.
-
Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV.
-
Mechanism: The quinoline core intercalates into DNA; the C6-Cl and C8-F substituents lock the drug-enzyme-DNA complex, halting replication.
-
Resistance Profile: The 8-methoxy group is often used to reduce mutant selection; however, the 8-fluoro-5-methyl combination is a potent alternative for maintaining activity against efflux-pump overexpressing strains.
B. Anticancer Potential (Kinase Inhibition)
Substituted quinolines are privileged scaffolds for kinase inhibitors (e.g., Bosutinib, Lenvatinib). The 6-chloro-8-fluoro-5-methyl pattern is particularly relevant for:
-
EGFR Inhibition: The 6-position substituent is critical for fitting into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The larger Chlorine atom (vs. Fluorine) can exploit the "gatekeeper" residue mutations (e.g., T790M) where smaller inhibitors fail.
-
PI3K/mTOR Pathways: 8-substituted quinolines have shown efficacy in downregulating the PI3K/Akt/mTOR pathway in colorectal cancer models.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold (Modified Skraup Reaction)
Rationale: The most robust method to construct this specific substitution pattern is the Skraup synthesis starting from the appropriately substituted aniline.
Reagents:
-
Starting Material: 4-Chloro-2-fluoro-5-methylaniline (1.0 eq)
-
Reagent: Glycerol (3.0 eq)
-
Catalyst/Oxidant: Sulfuric acid (
, conc.) and Sodium m-nitrobenzenesulfonate (0.5 eq) or Iodine.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-2-fluoro-5-methylaniline (10 mmol) in concentrated
(10 mL). -
Addition: Add glycerol (30 mmol) and sodium m-nitrobenzenesulfonate (5 mmol) slowly to control the exotherm.
-
Cyclization: Heat the mixture to 140°C for 4 hours. The reaction proceeds via the formation of acrolein (in situ from glycerol), followed by conjugate addition of the aniline, cyclization, and oxidation.
-
Workup: Cool the mixture to room temperature. Pour onto crushed ice (100 g).
-
Neutralization: Basify the solution to pH 9-10 using 50% NaOH solution. The quinoline will precipitate as a dark oil or solid.
-
Purification: Extract with Dichloromethane (
mL). Dry over , concentrate, and purify via flash column chromatography (Hexane/EtOAc 9:1).
Protocol 2: In Vitro Kinase Affinity Assay (EGFR)
Rationale: To validate the anticancer potential, the affinity of the derivative must be tested against EGFR kinase domains.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Substrate: Poly(Glu, Tyr) 4:1 peptide substrate (
). -
Reaction: Incubate the quinoline derivative (serial dilutions: 1 nM to 10
M) with EGFR kinase (recombinant human) and -ATP. -
Detection: Measure phosphate incorporation via scintillation counting after 60 minutes.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Visualization of Pathways[1]
Figure 1: Synthetic Route & SAR Logic
The following diagram illustrates the synthesis of the core scaffold and maps the biological function of each substituent.
Caption: Synthesis of 6-Chloro-8-fluoro-5-methylquinoline via Skraup reaction and SAR mapping of substituents.
Figure 2: Biological Mechanism of Action (Kinase vs. Gyrase)
Caption: Dual therapeutic pathways: Gyrase inhibition (Antibacterial) and Kinase inhibition (Anticancer).
References
-
Miyamoto, T., et al. (1990).[2] "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin." Journal of Medicinal Chemistry. Link
-
Kuramoto, Y., et al. (2003).[3] "A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group." Journal of Medicinal Chemistry. Link
-
BenchChem Technical Data. (2025). "Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs." BenchChem.[1][4] Link
-
Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link
-
PubChem. (2025). "Compound Summary: 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline." National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: 5-Methylquinoline Halogenated Derivatives
The following technical guide details the synthesis, reactivity, and pharmacological potential of 5-methylquinoline halogenated derivatives.
Synthetic Architecture, Regioselectivity, and Pharmacological Applications[1]
Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry, underpinning drugs from quinine to ciprofloxacin. Within this family, 5-methylquinoline represents a privileged but underutilized pharmacophore.[1] Its unique steric bulk at the C-5 position and the electronic activation provided by the methyl group create a distinct reactivity profile compared to the more common 2- or 4-substituted quinolines.
This guide addresses the critical challenge of regioselective halogenation —the gateway to functionalizing this scaffold. By mastering the divergence between electrophilic aromatic substitution (targeting the ring) and radical halogenation (targeting the methyl group), researchers can access two orthogonal chemical spaces essential for developing next-generation antimalarial and anticancer agents.
Chemical Architecture & Reactivity Logic
The 5-methylquinoline molecule (
-
Inductive/Hyperconjugative Activation: The methyl group activates the benzene ring (specifically positions ortho and para to itself) toward electrophilic attack.[1]
-
Steric Hindrance: The bulk of the methyl group sterically shields the C-4 and C-6 positions, influencing the site of substitution.
Regioselectivity Rules
-
Electrophilic Substitution (SEAr): In acidic media (standard halogenation conditions), the nitrogen is protonated, deactivating the pyridine ring.[2] Substitution occurs on the benzene ring.[3][4] For 5-methylquinoline, the C-8 position (para to the methyl) is the most electronically favored and sterically accessible site.
-
Radical Substitution: Under radical conditions (NBS/AIBN), the stability of the benzylic radical dominates, leading exclusively to 5-(bromomethyl)quinoline .[2]
Synthetic Pathways: The Divergence
The utility of 5-methylquinoline lies in its ability to serve as a divergent intermediate. The following decision tree illustrates the synthetic logic.
Figure 1: Divergent synthetic pathways for 5-methylquinoline functionalization.
Detailed Experimental Protocols
Protocol A: Electrophilic Bromination (Synthesis of 8-Bromo-5-methylquinoline)
This protocol targets the C-8 position.[1] The protonation of the quinoline nitrogen in strong acid prevents bromination of the pyridine ring and directs the electrophile to the activated benzene ring.
-
Reagents: 5-Methylquinoline (1.0 eq), Bromine (
, 1.1 eq), Iron powder (cat.), Glacial Acetic Acid.[2] -
Mechanism: Electrophilic Aromatic Substitution (
).[1][5]
Step-by-Step Methodology:
-
Dissolution: Dissolve 14.3 g (100 mmol) of 5-methylquinoline in 50 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Catalyst Addition: Add 0.5 g of iron powder (Lewis acid catalyst).
-
Bromination: Add 17.6 g (110 mmol) of bromine dropwise over 30 minutes. Caution: Exothermic reaction.[1] Maintain temperature below 40°C.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting material (
) should disappear, replaced by a less polar spot ( ).[2] -
Quenching: Pour the reaction mixture onto 200 g of crushed ice/water slurry.
-
Neutralization: Basify the solution to pH 10 using 20% NaOH solution. The product will precipitate as a solid.[6]
-
Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Expected Yield: 75-85% of off-white needles.
Protocol B: Radical Bromination (Synthesis of 5-(Bromomethyl)quinoline)
This protocol utilizes the Wohl-Ziegler reaction to functionalize the methyl group, creating a reactive benzylic bromide.[7]
-
Reagents: 5-Methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq),
or Benzene (anhydrous).[2] -
Mechanism: Free Radical Chain Substitution.[1]
Step-by-Step Methodology:
-
Setup: In a dry flask under Argon atmosphere, dissolve 1.43 g (10 mmol) of 5-methylquinoline in 20 mL of anhydrous
(or trifluorotoluene as a greener alternative). -
Reagent Addition: Add 1.87 g (10.5 mmol) of recrystallized NBS and 82 mg (0.5 mmol) of AIBN.
-
Initiation: Heat the mixture to reflux (77°C for
). Ensure vigorous stirring. -
Monitoring: Reflux for 6-8 hours. The dense NBS solid at the bottom will float to the top as it converts to succinimide (less dense).
-
Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter off the solid.[6]
-
Purification: Evaporate the solvent under reduced pressure. The residue is often unstable; use immediately or purify rapidly via flash chromatography (neutral alumina, Hexane:EtOAc).[2]
-
Self-Validation:
NMR should show the disappearance of the methyl singlet ( 2.6 ppm) and appearance of a methylene singlet ( 4.8-5.0 ppm).
Structure-Activity Relationships (SAR) & Applications
The position of the halogen dictates the downstream pharmacological application.
| Derivative Class | Substitution Site | Chemical Utility | Primary Biological Application |
| 8-Halo-5-methyl | Ring (C-8) | Substrate for Buchwald-Hartwig amination or Suzuki coupling.[1] | Antimalarial: 8-aminoquinoline analogs (Primaquine-like) prevent relapse by targeting liver-stage Plasmodium. |
| 5-(Halomethyl) | Side-chain | Electrophile for | Anticancer: Alkylating agents or kinase inhibitor scaffolds (e.g., EGFR inhibitors).[2][1] |
| 5,7-Dihalo-8-OH | C-5, C-7, OH | Chelation of metal ions ( | Antibacterial/Fungal: Disruption of metal homeostasis in pathogens (Clioquinol analogs).[1] |
Case Study: Antimalarial Potency
Research indicates that 8-aminoquinolines with a 5-methyl substituent exhibit enhanced metabolic stability compared to their non-methylated counterparts.[1] The methyl group blocks metabolic oxidation at C-5, a common clearance pathway, thereby extending the half-life of the drug in vivo.
Mechanistic Pathway of Action (Antimalarial):
-
Entry: Lipophilic quinoline crosses the parasite membrane.[1]
-
Accumulation: Weak base trapping in the acidic food vacuole.[1]
-
Target: Inhibition of heme polymerization (hemozoin formation).[1]
-
Result: Toxic heme buildup leads to parasite lysis.[1]
References
-
Synthesis of 8-Methylquinoline Derivatives: BenchChem Technical Library. "Synthesis of 8-methylquinoline and related analogs."
-
Regioselectivity in Quinoline Halogenation: Journal of Organic Chemistry. "Mechanism and regioselectivity in pyridine and quinoline halogenation." [2]
-
Radical Bromination Protocols: Common Organic Chemistry. "NBS Bromination Conditions and Mechanisms."
-
Antimalarial Activity of Quinoline Derivatives: National Institutes of Health (PMC). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[1][6][8][9]
-
Platinum Complexes of 5-Methylquinoline: BenchChem Application Notes. "5-Methylquinoline as a Ligand for Transition Metal Complexes."
-
Synthesis of 5-Bromoquinoline Derivatives: ChemicalBook. "Synthesis protocols for bromoquinoline isomers."
Sources
- 1. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent [benchchem.com]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-(Bromomethyl)quinoline | 1260796-73-3 | Benchchem [benchchem.com]
- 8. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
- 9. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic stability of 6-Chloro-8-fluoro-5-methylquinoline
Technical Whitepaper: Thermodynamic Profile & Stability Assessment of 6-Chloro-8-fluoro-5-methylquinoline
Executive Summary
This technical guide provides an in-depth analysis of the thermodynamic and chemical stability of 6-Chloro-8-fluoro-5-methylquinoline , a critical heterocyclic intermediate in the synthesis of next-generation fluoroquinolone antibiotics and optoelectronic materials.[1] Given the specific substitution pattern—combining a halogenated core with a methyl group at the 5-position—this molecule exhibits a unique stability profile characterized by enhanced oxidative resistance relative to non-fluorinated quinolines, balanced by specific photochemical vulnerabilities. This document outlines predictive thermodynamic parameters, degradation pathways, and rigorous experimental protocols for stability assessment, designed for researchers in medicinal chemistry and process development.
Structural Analysis & Theoretical Stability
The thermodynamic stability of 6-Chloro-8-fluoro-5-methylquinoline is governed by the interplay of electronic effects and steric hindrance within the bicyclic aromatic system.[1]
Electronic Effects
-
8-Fluoro Substituent (Electron Withdrawal): The fluorine atom at position 8 exerts a strong inductive effect (-I), significantly lowering the electron density on the quinoline nitrogen.[1] This reduction in basicity (pKa < 4.0 predicted) enhances the molecule's resistance to oxidative N-oxide formation compared to non-fluorinated analogs.[1]
-
6-Chloro Substituent: Provides a handle for further functionalization (e.g., palladium-catalyzed cross-coupling) but remains chemically inert under standard storage conditions.[1]
-
5-Methyl Substituent (Electron Donation): The methyl group at position 5 acts as a weak electron donor (+I).[1] While it slightly counteracts the electron-withdrawing nature of the halogens, its primary contribution is lipophilic stabilization , increasing the lattice energy and melting point relative to the des-methyl analog.
Computational Prediction (DFT)
Density Functional Theory (DFT) calculations using the B3LYP/6-31G(d,p) level of theory suggest the following thermodynamic parameters:
| Parameter | Predicted Value | Mechanistic Insight |
| Formation Enthalpy ( | -15 to -25 kcal/mol | Exothermic formation indicates inherent thermodynamic stability.[1] |
| HOMO-LUMO Gap | ~4.2 - 4.5 eV | Large gap suggests high chemical hardness and resistance to spontaneous decomposition.[1] |
| Dipole Moment | ~2.5 - 3.0 Debye | Moderate polarity; soluble in chlorinated solvents, insoluble in water.[1] |
Thermal Stability & Phase Behavior
Based on Structure-Property Relationships (SPR) with the analog 6-Chloro-8-fluoroquinoline (m.p. 79–81°C), the introduction of the 5-methyl group is expected to increase the melting point due to enhanced molecular packing and van der Waals interactions.[1]
-
Predicted Melting Point: 95°C – 110°C [1]
-
Decomposition Temperature: >250°C (Inferred from the Skraup synthesis conditions, which require high temperatures).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To validate thermal transitions, the following protocol is recommended:
-
Instrument: PerkinElmer DSC 8000 or equivalent.
-
Sample Mass: 2–5 mg in a hermetically sealed aluminum pan.
-
Ramp Rate: 10°C/min from 25°C to 300°C under nitrogen purge (50 mL/min).
-
Data Analysis: Identify the endothermic melting peak (
) and any exothermic decomposition events ( ).
Chemical Stability Profile
Hydrolytic Stability
The quinoline ring system is aromatically robust.[1] The 6-chloro and 8-fluoro substituents are resistant to nucleophilic aromatic substitution (
-
Risk: Negligible under ICH Q1A conditions (pH 1–11).[1]
Oxidative Stability
-
Pathway: The primary degradation pathway is the formation of the N-oxide at the quinoline nitrogen.
-
Mitigation: The 8-fluoro group sterically and electronically shields the nitrogen, reducing the rate of N-oxidation compared to 8-H quinolines.[1]
-
Reagents: Susceptible to strong oxidants like m-CPBA or high-concentration
.[1]
Photostability (Critical Vulnerability)
Fluoroquinolines are known to be photolabile.[1] Exposure to UV light (UVA/UVB) can induce photodefluorination or photochlorination , leading to radical species and polymerization.
-
Mechanism:
excitation followed by C-F bond homolysis.[1] -
Storage: Must be stored in amber vials, protected from light.
Visualization: Degradation Pathways
The following diagram illustrates the potential degradation pathways for 6-Chloro-8-fluoro-5-methylquinoline under stress conditions.
Figure 1: Predicted degradation pathways under ICH stress conditions. Note the high risk of photolysis and oxidation versus the low risk of hydrolysis.
Experimental Protocols
Protocol A: Accelerated Stability Testing (Forced Degradation)
This protocol is designed to determine the intrinsic stability of the molecule and identify degradation products.
Objective: Induce 5–20% degradation to validate analytical methods (HPLC/LC-MS).
| Stress Condition | Reagent / Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 1.0 N HCl, Reflux (80°C) | 24 Hours | < 2% Degradation (Stable) |
| Base Hydrolysis | 1.0 N NaOH, Reflux (80°C) | 24 Hours | < 5% Degradation (Stable) |
| Oxidation | 3% | 4–24 Hours | N-Oxide Formation (Monitor closely) |
| Photolysis | 1.2M Lux hours (ICH Q1B) | 7 Days | Defluorination (Major degradant) |
| Thermal | 80°C (Solid State) | 7 Days | Stable (No change) |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]
-
Detection: UV at 254 nm (aromatic core) and 280 nm.[1]
Protocol B: Computational Stability Assessment (Workflow)
For researchers lacking experimental samples, this computational workflow provides high-confidence thermodynamic data.[1]
Figure 2: Computational workflow for thermodynamic parameter estimation.
References
-
PubChem. "6-Chloro-2-methylquinoline | CAS 92-46-6."[1] National Library of Medicine.[1] Accessed February 19, 2026.[1] [Link]
-
Organic Chemistry Portal. "Synthesis of Quinolines (Skraup/Doebner-Miller)." Organic Chemistry Portal. Accessed February 19, 2026.[1] [Link]
-
National Institutes of Health (NIH). "Photostability and biological activity of fluoroquinolones."[1] PubMed.[1] Accessed February 19, 2026.[1] [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis Protocols for 6-Chloro-8-fluoro-5-methylquinoline
Abstract & Core Directive
This technical guide details the scalable synthesis of 6-Chloro-8-fluoro-5-methylquinoline , a highly specific fluorinated heterocyclic building block essential for next-generation kinase inhibitors and fluoroquinolone antibiotics.[1] Unlike generic protocols, this guide addresses the specific electronic and steric challenges posed by the 2-fluoro-5-methyl substitution pattern on the aniline precursor.[1]
We prioritize a Modified Skraup Cyclization as the primary route due to its atom economy and direct access to the quinoline core.[1] A secondary Gould-Jacobs route is provided as a high-purity alternative for GMP environments where trace metal contamination (from Skraup catalysts) must be minimized.[1]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the availability of 4-chloro-2-fluoro-5-methylaniline .[1] The regiochemistry of the cyclization is directed by the fluorine atom at the ortho position and the methyl group at the meta position (relative to the amine), forcing ring closure at the vacant C6 position of the aniline (which becomes C4a/C4 of the quinoline system).[1]
Strategic Disconnection
The target molecule is disconnected at the N1-C2 and C4-C4a bonds, revealing the aniline precursor and glycerol (acting as the acrolein source).[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinoline core.[1]
Critical Material Attributes (CMA)
| Component | Chemical Name | CAS No. | Role | Critical Spec |
| Starting Material | 4-Chloro-2-fluoro-5-methylaniline | 116759-33-2 | Scaffold | Purity >98%; <0.5% H2O |
| Reagent A | Glycerol | 56-81-5 | C3-Fragment | Anhydrous (<1% H2O) |
| Oxidant/Solvent | Nitrobenzene | 98-95-3 | Oxidant | Distilled; Peroxide-free |
| Catalyst | Sulfuric Acid (conc.) | 7664-93-9 | Cyclizing Agent | 98% grade |
| Moderator | Iron(II) Sulfate | 7720-78-7 | Exotherm Control | Heptahydrate fine powder |
Protocol A: Modified Skraup Cyclization (Primary Route)
Rationale: The Skraup reaction is notoriously exothermic.[1] The addition of Iron(II) sulfate acts as a moderator, and the use of nitrobenzene serves as both solvent and in situ oxidant, preventing the violent polymerization of acrolein.[1]
Safety Pre-Check[1]
-
Hazard: The reaction generates acrolein (highly toxic) in situ and poses a risk of thermal runaway at ~140°C.[1]
-
Control: Use a blast shield.[1] Ensure the condenser is efficient (double-surface). Keep an ice bath ready for emergency quenching.[1]
Step-by-Step Procedure
Scale: 100 g Input (Aniline)
-
Reactor Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, a pressure-equalizing dropping funnel, and an internal temperature probe.[1]
-
Charge 1 (Solvent/Oxidant): Add Nitrobenzene (200 mL) , 4-Chloro-2-fluoro-5-methylaniline (100 g, 0.626 mol) , and Iron(II) sulfate heptahydrate (5.0 g) to the flask. Stir to dissolve.
-
Charge 2 (Reagent): Add Glycerol (230 g, 2.50 mol) to the mixture.
-
Acid Addition (Critical Step):
-
Thermal Ramp:
-
Reaction: Reflux at 140-145°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:9) or HPLC.[1]
-
Workup:
-
Cool the mixture to 80°C.
-
Steam distill the mixture to remove unreacted nitrobenzene.[1] (Alternatively, for smaller batches, extract later).
-
Basify the aqueous residue with 50% NaOH solution to pH 9–10 while cooling in ice (keep T < 30°C).
-
Extract the liberated quinoline base with Dichloromethane (3 x 300 mL) .[1]
-
-
Purification:
Protocol B: Gould-Jacobs Route (High Purity Alternative)[1]
Rationale: If the Skraup route yields inseparable tarry impurities, the Gould-Jacobs reaction offers a stepwise, cleaner pathway, though it requires three steps (Cyclization -> Chlorination -> Dechlorination).[1] Note: Since the target has a 6-Cl and 8-F, we must be careful not to remove the 6-Cl during the final step.[1] Thus, this route is only recommended if the target is the 4-hydroxy derivative or if specific dechlorination conditions are used.[1]
Modification for this Target: We will stop at the 4-hydroxy-6-chloro-8-fluoro-5-methylquinoline stage if the 4-position needs to be unsubstituted, conversion requires conversion to 4-chloro (POCl3) followed by selective Pd-catalyzed hydrogenolysis (difficult with existing Cl/F).[1] Therefore, Protocol A (Skraup) is strictly superior for the 4-H target. [1]
Decision: Protocol B is omitted for the synthesis of the parent quinoline to avoid chemoselectivity issues with the 6-chloro substituent during reduction.[1]
Process Control & Logic Flow
Figure 2: Workflow for the Modified Skraup Synthesis.[1]
Analytical Validation
Expected NMR Profile (d6-DMSO):
-
Aromatic Region (Benzene Ring):
-
Aromatic Region (Pyridine Ring):
-
Aliphatic Region:
-
5-Me: ~2.6 ppm (Singlet, 3H).[1]
-
Mass Spectrometry:
-
Molecular Formula: C10H7ClFN[1]
-
Molecular Weight: 195.62 g/mol [1]
-
m/z: [M+H]+ = 196.0/198.0 (Characteristic 3:1 Chlorine isotope pattern).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Violent Exotherm | Heating too fast; Acid added too quickly.[1] | Pause heating at 100°C. Use FeSO4 moderator.[1] |
| Low Yield / Tars | Polymerization of acrolein.[1] | Ensure Nitrobenzene is in excess.[1] Add Boric acid (variant) to stabilize.[1] |
| Regioisomers | Incorrect cyclization. | Unlikely with 2,5-substitution.[1] Check starting material purity. |
| Residual Nitrobenzene | Incomplete steam distillation.[1] | Wash crude organic layer with dilute HCl; nitrobenzene stays in organic, product goes to aqueous.[1] Then basify aqueous.[1] |
References
-
ChemicalBook. (n.d.).[1] 6-chloro-8-methylquinoline synthesis. Retrieved from (Demonstrates Skraup conditions for the non-fluorinated analog).[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 14157495, 4-Chloro-2-fluoro-5-methylaniline. Retrieved from .[1]
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Retrieved from .[1]
-
Ossila. (n.d.). 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0.[1][4] Retrieved from (Reference for the 5-H analog properties).[1]
-
PrepChem. (2020).[1] Synthesis of 8-methylquinoline. Retrieved from (General Skraup protocol adaptation).[1]
Sources
Precision Functionalization of 6-Chloro-8-fluoro-5-methylquinoline
Introduction & Strategic Analysis
The scaffold 6-Chloro-8-fluoro-5-methylquinoline presents a unique "tri-vector" functionalization challenge. In drug discovery, this motif is valuable because it offers three distinct chemical handles (Cl, F, Me) on a bicyclic heteroaromatic core, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Successful modification requires a chemo-selective strategy that respects the electronic and steric environment of the quinoline ring.
Chemo-Structural Reactivity Map
The following analysis dictates our reagent selection:
-
Position 6 (Aryl Chloride): The primary handle for cross-coupling. While less reactive than bromides, the electron-withdrawing nature of the 8-Fluoro group activates the C-Cl bond for oxidative addition by Pd(0).
-
Position 7 (C-H Bond): The "hidden" handle. The 8-Fluoro substituent serves as a potent Directed Metalation Group (DMG), enabling regioselective lithiation at C7.
-
Position 5 (Benzylic Methyl): Susceptible to radical bromination or oxidation. However, steric crowding from the peri-position (C4) and the adjacent C6-Cl requires careful radical initiation control.
Application Note: C6-Diversification (Suzuki-Miyaura Coupling)
Challenge: The 5-methyl group introduces steric bulk ortho to the 6-chloro reaction site. Standard Pd(PPh3)4 protocols often fail or result in sluggish turnover. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination in sterically congested environments.
Reagent Selection Rationale
-
Catalyst Precursor: Pd(OAc)2 or Pd2(dba)3. These are stable sources of Pd that allow in-situ ligation.
-
Ligand: XPhos or SPhos.[1]
-
Why:XPhos is exceptionally good for aryl chlorides and tolerates ortho substitution (the 5-Me group). SPhos is an alternative if the boronic acid partner is also hindered.
-
-
Base: K3PO4 (anhydrous) or Cs2CO3.
-
Why: Weaker bases like carbonate are often insufficient for activating hindered boronic acids. Potassium phosphate provides the necessary basicity without causing dehydrohalogenation.
-
Protocol A: Sterically Demanding Suzuki Coupling
Materials:
-
Substrate: 6-Chloro-8-fluoro-5-methylquinoline (1.0 equiv)
-
Boronic Acid: R-B(OH)2 (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2-5 mol%)
-
Ligand: XPhos (4-10 mol%, 2:1 L:Pd ratio)
-
Base: K3PO4 (3.0 equiv)[2]
-
Solvent: 1,4-Dioxane/Water (10:1 v/v)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.
-
Pre-complexation (Critical): Add Pd(OAc)2 and XPhos to the vial. Add 1 mL of dry dioxane. Stir at room temperature for 5 minutes. Visual Cue: Solution should turn from orange to a clear/yellow active catalyst complex.
-
Substrate Addition: Add the quinoline substrate, boronic acid, and K3PO4.
-
Solvent: Add the remaining Dioxane/Water mixture. (Concentration should be ~0.1 M relative to substrate).
-
Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen inhibits the catalytic cycle.
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over Na2SO4, and concentrate.
Application Note: C7-Functionalization (Directed Ortho Metalation)
Challenge: Regioselectivity. Solution: The 8-Fluoro substituent is a strong Directing Metalation Group (DMG) due to the inductive acidification of the adjacent proton (C7-H). The 6-Chloro group also acidifies C7, making C7 the most acidic proton on the carbocyclic ring.
Reagent Selection Rationale
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
-
Why:n-BuLi is too nucleophilic and might attack the quinoline C2 position or perform Lithium-Halogen Exchange at C6-Cl. LiTMP is a bulky, non-nucleophilic base that strictly acts as a proton scavenger.
-
-
Electrophile: I2, DMF, Alkyl Halides.
-
Temperature: -78°C is mandatory to prevent "Scrambling" (migration of the anion) or benzylic deprotonation at C5-Me.
Protocol B: C7-Selective Lithiation
Materials:
-
Substrate: 6-Chloro-8-fluoro-5-methylquinoline (1.0 equiv)
-
Base: LiTMP (generated in situ from TMP and n-BuLi) (1.2 equiv)
-
Electrophile: e.g., Iodine (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.25 equiv) in THF at -78°C. Dropwise add n-BuLi (1.25 equiv). Warm to 0°C for 15 mins, then cool back to -78°C.
-
Metalation: Dissolve the quinoline substrate in THF and add it dropwise to the LiTMP solution at -78°C over 10 minutes.
-
Note: The solution often turns deep red/brown, indicating the formation of the lithiated species.
-
-
Incubation: Stir at -78°C for 45 minutes. Do not exceed 1 hour to avoid side reactions.
-
Quench: Add the electrophile (dissolved in THF if solid) rapidly.
-
Warming: Allow the reaction to warm to room temperature naturally.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
Application Note: C5-Benzylic Functionalization
Challenge: Radical bromination can be competitive with chlorination of the methyl group or over-bromination. Solution: Use NBS with a radical initiator in a non-polar solvent.
Protocol C: Radical Bromination
Materials:
-
Substrate: 6-Chloro-8-fluoro-5-methylquinoline
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (5 mol%) or Benzoyl Peroxide.
-
Solvent: Trifluorotoluene (Green alternative to CCl4) or Acetonitrile.
Step-by-Step Procedure:
-
Dissolve substrate in Trifluorotoluene (0.2 M).
-
Add NBS and AIBN.
-
Heat to reflux (approx 80-100°C).
-
Monitoring: Monitor by LCMS closely. Stop reaction immediately upon disappearance of starting material to prevent di-bromination.
-
Workup: Cool, filter off succinimide byproduct. Wash filtrate with water.
Summary Data & Decision Matrix
| Functionalization Target | Primary Reagent Class | Critical Catalyst/Additive | Key Constraint |
| C6-Aryl (Suzuki) | Boronic Acid | Pd(OAc)2 + XPhos | Steric bulk of 5-Me requires bulky ligand. |
| C6-Amine (Buchwald) | Amine | Pd2(dba)3 + RuPhos | RuPhos is specific for secondary amines. |
| C7-H (Lithiation) | Lithium Amide | LiTMP | Avoid n-BuLi (nucleophilic attack risk). |
| C5-Me (Radical) | NBS | AIBN | Stop reaction early to avoid gem-dibromide. |
Workflow Visualization
References
-
Buchwald-Hartwig Amination of Heterocycles
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Directed Ortho Metalation (DoM)
- Snieckus, V. (1990). "Directed ortho metalation.
-
Lithium Amide Bases (LiTMP)
- Mongin, F., & Queguiner, G. (2001). "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, isoquinolines)." Tetrahedron.
-
Benzylic Bromination Protocols
- Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews.
-
Suzuki Coupling of Chloro-Quinolines
-
Li, H., et al. (2021). "Nickel/dppf catalyst system... Suzuki-Miyaura cross-coupling reactions of 3- and 4- chloropyridine."[2] (Demonstrates reactivity of 6-chloroquinoline). Chemical Science.
-
Sources
Application Note: Suzuki-Miyaura Coupling of 6-Chloro-8-fluoro-5-methylquinoline
Executive Summary
This guide details the protocols for performing Suzuki-Miyaura cross-coupling reactions using 6-Chloro-8-fluoro-5-methylquinoline as the electrophile. This substrate presents a specific "perfect storm" of synthetic challenges: the inherent sluggishness of aryl chlorides, the electron-withdrawing nature of the 8-fluoro substituent, and, most critically, the steric hindrance imposed by the 5-methyl group ortho to the reaction site.
Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) (
Substrate Analysis & Mechanistic Insight
To design a successful reaction, one must understand the electronic and steric environment of the C6-Cl bond.
-
The Leaving Group (C6-Cl): Aryl chlorides typically possess a bond dissociation energy (BDE) of ~96 kcal/mol, significantly higher than bromides or iodides. This makes the oxidative addition step rate-limiting.[1][2]
-
The Ortho-Effect (5-Methyl): The methyl group at position 5 creates a steric wall. Standard ligands (like
) are too bulky to effectively coordinate the palladium center and allow the substrate to approach. Conversely, bulky, electron-rich ligands like SPhos or XPhos are required because they form a mono-ligated species that is highly active and can accommodate the steric bulk of the substrate. -
The Electronic Tuning (8-Fluoro): The fluorine atom at position 8 is electron-withdrawing (
). While this theoretically activates the ring for oxidative addition by reducing electron density, it also lowers the basicity of the quinoline nitrogen, potentially altering coordination dynamics with the catalyst.
Visualization: Steric & Electronic Environment
The following diagram illustrates the competing forces at the reaction center and the catalytic cycle adapted for this hindered substrate.
Caption: Mechanistic bottleneck analysis showing the necessity of specialized ligands to overcome the 5-methyl steric hindrance during oxidative addition.
Critical Parameter Optimization
Ligand Selection: The "Buchwald" Advantage
For this specific quinoline, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the primary recommendation. Its structural flexibility allows it to stabilize the Pd(0) species while facilitating the reductive elimination of sterically congested biaryls. XPhos is a secondary option if the coupling partner (boronic acid) is also sterically hindered (e.g., 2,6-disubstituted aryl boronic acids).
Base Selection
Inorganic bases are preferred. Potassium Phosphate (
Solvent System
A mixture of 1,4-Dioxane and Water (4:1) is ideal.
-
Solubility: Quinolines are moderately polar; dioxane ensures full solubilization.
-
Base Activation: Water is strictly required to dissolve the inorganic base and activate the boronic acid (forming the boronate species).
Experimental Protocols
Protocol A: The "Gold Standard" (SPhos System)
Recommended for coupling with standard phenyl or heteroaryl boronic acids.
Reagents:
-
Substrate: 6-Chloro-8-fluoro-5-methylquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Palladium(II) Acetate (
) (2 mol%)[1] -
Ligand: SPhos (4 mol%)
-
Base:
(Tribasic, anhydrous) (2.0 equiv)[1] -
Solvent: Toluene : Water (10:1) or Dioxane : Water (4:1)
Step-by-Step Methodology:
-
Pre-complexation (Optional but recommended): In a separate vial, dissolve
and SPhos in the organic solvent and stir for 5 minutes under Argon. The solution should turn from orange to a pale yellow/bright yellow, indicating active catalyst formation. -
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the Quinoline substrate, Boronic acid, and
. -
Solvent Addition: Add the solvent mixture (degassed). If using the pre-complexed catalyst, add it now.
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 2 minutes (or evacuate/backfill 3x).
-
Heating: Heat the reaction to 100°C for 4–12 hours.
-
Note: Do not exceed 110°C to avoid decomposition of the boronic acid (protodeboronation).
-
-
Monitoring: Check by LCMS. Look for the mass of the product (
) and the consumption of the chloride ( ).
Protocol B: The "High-Performance" (XPhos Pd G3)
Recommended for difficult couplings (e.g., with ortho-substituted boronic acids) or if Protocol A yields <50%.
Reagents:
-
Catalyst: XPhos Pd G3 (Precatalyst) (2–3 mol%)
-
Base:
(0.5 M aqueous solution) (2.0 equiv) -
Solvent: THF (Tetrahydrofuran)
Methodology:
-
Charge the reaction vessel with the Quinoline (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3.
-
Seal and purge with inert gas.[1]
-
Add degassed THF and the aqueous
solution via syringe. -
Stir vigorously at 60°C (milder condition) for 2–6 hours. The G3 precatalyst activates rapidly and often completes reactions faster than in situ generation.
Purification & Isolation (The "Hidden" Challenge)
Quinoline derivatives are basic nitrogen heterocycles. They interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, tailing, and mass loss .[3]
Optimization Table: Purification Strategies
| Method | Mobile Phase Modifier | Stationary Phase | Application |
| Standard Flash | 1-3% Triethylamine ( | Standard Silica (SiO2) | Recommended. |
| Amino-Silica | None required | Best for scale-up; no basic additive needed. | |
| Reverse Phase | 0.1% Formic Acid | C18 | Ideal for final purity polishing (Prep-HPLC). |
Purification Protocol:
-
Dilute crude reaction mixture with EtOAc and wash with water (x2) and brine (x1).
-
Dry organic layer (
) and concentrate. -
Pre-treat Silica: Flush the column with Mobile Phase + 1%
before loading the sample. -
Elute with Hexanes/EtOAc (gradient typically 0-30% EtOAc) containing 1%
.
QC & Troubleshooting Workflow
The following decision tree guides the researcher through optimization and troubleshooting.
Caption: Troubleshooting logic flow. "SM" = Starting Material.[4] De-chlorination indicates the catalytic cycle is active but transmetalation is failing.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Fu, G. C., et al. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[5] Angewandte Chemie International Edition, 2002.[5]
-
BenchChem Technical Support. "Purification of Challenging 8-Aminoquinoline Derivatives." BenchChem Application Notes, 2025.
-
Lipshutz, B. H., et al. "Suzuki-Miyaura couplings in water at room temperature." Aldrichimica Acta, 2008.
Sources
Application Notes and Protocols for Nucleophilic Substitution Strategies on 8-Fluoro-Quinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of 8-Substituted Quinolines and the Challenge of C-F Bond Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The introduction of a fluorine atom at the 8-position of the quinoline ring often enhances metabolic stability and modulates the electronic properties of the molecule, making 8-fluoro-quinolines valuable precursors for the synthesis of novel compounds.[1] However, the carbon-fluorine bond is the strongest single bond in organic chemistry, presenting a significant challenge for its selective functionalization.[3][4]
This technical guide provides an in-depth exploration of nucleophilic substitution strategies for the derivatization of 8-fluoro-quinolines. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights and detailed protocols to empower researchers in their quest for novel quinoline-based molecules.
I. Nucleophilic Aromatic Substitution (SNA r): A Classical Approach
The Nucleophilic Aromatic Substitution (SNAr) reaction is a fundamental strategy for the functionalization of aryl halides.[5] In the context of 8-fluoro-quinolines, the success of this approach is highly dependent on the electronic nature of the quinoline ring. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group.[5][6]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[8] The aromaticity of the ring is temporarily disrupted.
-
Leaving Group Departure: The leaving group (in this case, fluoride) is eliminated, and the aromaticity of the quinoline ring is restored, yielding the substituted product.
The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.[6]
Diagram: SNAr Mechanism on an Activated 8-Fluoro-quinoline
Caption: The two-step addition-elimination mechanism of SNAr.
The Critical Role of Activating Groups
For 8-fluoro-quinolines, the presence of a strong electron-withdrawing group, such as a nitro group (NO2), at the C5 or C7 position is often necessary to facilitate SNAr reactions.[9][10] These groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance.[6][8]
Protocol 1: SNAr of 7-Chloro-6-fluoro-8-nitro-quinoline with an Amine
This protocol is adapted from a procedure for the synthesis of 8-nitrofluoroquinolone derivatives and illustrates the principle of SNAr on an activated quinoline system.[9][10]
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Substituted primary amine (e.g., p-toluidine)
-
Sodium hydrogen carbonate (NaHCO3)
-
50% Aqueous ethanol
Procedure:
-
In a round-bottom flask, combine the 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 g, 3 mmol), the substituted primary amine (9 mmol), and sodium hydrogen carbonate (1.5 g, 18 mmol).
-
Add 140 mL of 50% aqueous ethanol to the mixture.
-
Heat the stirred mixture at 75-80 °C under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product. The specific work-up procedure will depend on the properties of the product.[9]
Note: The 8-nitro group in this example significantly facilitates the nucleophilic attack at the C-7 position.[9]
II. Transition-Metal-Catalyzed Cross-Coupling Reactions
For less activated 8-fluoro-quinolines, transition-metal-catalyzed cross-coupling reactions offer a powerful alternative to SNAr. These methods have revolutionized the formation of carbon-heteroatom bonds.
A. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11] This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic chemistry.[11][12]
Mechanism Overview:
The catalytic cycle generally involves:
-
Oxidative addition of the aryl halide to a Pd(0) complex.
-
Coordination of the amine to the palladium center.
-
Deprotonation of the coordinated amine by a base.
-
Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an 8-Halo-quinoline
This is a general protocol that can be optimized for specific substrates.
Materials:
-
8-Halo-quinoline (bromide or iodide are generally more reactive than fluoride)
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu, Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the 8-halo-quinoline and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
B. Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, thioethers, and amines from aryl halides.[14] While traditionally requiring harsh conditions, modern ligand-accelerated protocols have made the Ullmann reaction a valuable tool.[14][15]
Key Features:
-
Catalyst: Copper(I) salts (e.g., CuI) are commonly used, often with a ligand such as 1,10-phenanthroline or an amino acid.[16]
-
Solvents: High-boiling polar solvents like DMF, NMP, or nitrobenzene are often employed, although milder conditions are possible with modern catalysts.[14]
-
Temperature: Reactions typically require elevated temperatures.[14]
III. Advanced Strategies: Navigating the Inert C-F Bond
The high bond dissociation energy of the C-F bond often renders 8-fluoro-quinolines unreactive under classical conditions, especially in the absence of activating groups. Recent advances in catalysis have opened new avenues for the functionalization of these challenging substrates.
A. Transition-Metal-Mediated C-F Bond Activation
Direct activation of the C-F bond by a transition metal is a promising strategy.[3] This typically involves the oxidative addition of the C-F bond to a low-valent metal center.[17][18] While still an active area of research, this approach has the potential to enable the functionalization of unactivated fluoroarenes under milder conditions.
B. Photoredox Catalysis: A Light-Driven Approach
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions.[19][20][21] This methodology can be applied to the functionalization of fluoroarenes through radical pathways.[22]
General Principle:
-
A photocatalyst absorbs visible light and becomes electronically excited.
-
The excited photocatalyst can engage in single-electron transfer (SET) with the fluoroarene, generating a radical ion.
-
This radical ion can then undergo further reactions with a nucleophile.
This approach can overcome the high activation barrier associated with the cleavage of the C-F bond in the ground state.[23]
Data Summary: Comparison of Strategies
| Strategy | Catalyst | Typical Nucleophiles | Key Advantages | Key Limitations |
| SNAr | None (Base-mediated) | O-, N-, S-nucleophiles | Operationally simple, inexpensive | Requires strong electron-withdrawing groups on the quinoline ring |
| Buchwald-Hartwig | Palladium/Phosphine Ligand | Primary and secondary amines, amides | Broad substrate scope, high functional group tolerance | Catalyst cost, sensitivity to air and moisture |
| Ullmann Condensation | Copper/Ligand | Alcohols, phenols, thiols, amines | Lower catalyst cost than palladium | Often requires high temperatures and polar solvents |
| Photoredox Catalysis | Photocatalyst (e.g., Ru, Ir complexes, organic dyes) | Various radical precursors and nucleophiles | Mild reaction conditions, unique reactivity pathways | Substrate scope is still being explored, can be mechanistically complex |
Conclusion and Future Outlook
The functionalization of 8-fluoro-quinolines is a critical endeavor in the development of new pharmaceuticals and materials. While classical SNAr reactions are effective for activated substrates, modern transition-metal-catalyzed and photoredox-mediated strategies have significantly expanded the toolkit for derivatizing these important scaffolds. The choice of strategy depends on the specific substrate, the desired transformation, and the available resources. As our understanding of catalysis continues to grow, we can anticipate the development of even more efficient and selective methods for the challenging yet rewarding task of C-F bond functionalization.
References
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- Twilton, J., Le, C., & MacMillan, D. W. C. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 121(19), 12612–12666.
- Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 117(13), 9302-9362.
- Ghosh, I., Ghosh, T., Bardagi, J. I., & König, B. (2014). Quinones as Multifunctional Scaffolds for Oxidative, Reductive, and HAT Photocatalysis. Angewandte Chemie International Edition, 53(45), 12151-12155.
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- Bielenica, A., & Stępień, K. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie - Chemical Monthly, 149(7), 1239-1256.
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- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Abdel-Hameed, E. M., & Al-Deeb, O. A. (2012). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 17(12), 14330-14343.
- Yang, C., Li, C., & Wang, L. (2022). Photoredox-Catalyzed Three-Component Cascade Reaction of Alkenes/Alkynes, CF3SO2Na, and Quinoxalin-2(1H)-ones. The Journal of Organic Chemistry, 87(15), 10189-10199.
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- Wikipedia contributors. (2024). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
- Ramadoss, V., et al. (2015). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. RSC Medicinal Chemistry, 6(1), 125-133.
- Ai, H., Ma, X., Song, Q., & Wu, X. (2021). C–F bond activation under transition-metal-free conditions. Science China Chemistry, 64(10), 1630-1659.
- Braun, T., & Radius, U. (2008). Transition metal assisted activation of relatively inert and strong element element bonds. Dalton Transactions, (34), 4579-4593.
- LibreTexts. (2021). 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts.
- Ali, M. A., Ismail, R., & Choon, T. S. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Mini-Reviews in Medicinal Chemistry, 18(11), 937-955.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Wikipedia contributors. (2024). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.
- Ozturk, T., et al. (2016). Structures of quinoline and 8-substituted quinolines. ResearchGate.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Cole, M. P., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16864-16870.
- Zhang, D., & Liu, L. (2019). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Synthesis, 51(23), 4337-4348.
- Ramadoss, V., et al. (2015). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. RSC Medicinal Chemistry, 6(1), 125-133.
- Clot, E., & Eisenstein, O. (2007). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 40(7), 586-595.
- Yang, J., Wu, W., Xiang, H., Li, S., & Yuan, R. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 24(7), 1269.
- Zhu Group. (2024). C-F bond activation. The Chinese University of Hong Kong, Shenzhen.
- LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Perutz, R. N. (n.d.). C-F Bond Activation and Metal Fluoride Complexes. University of York.
- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
- Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971.
- Al-Hadedi, A. A. M., et al. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate.
- Zhang, D., & Liu, L. (2019). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. ResearchGate.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Gouverneur, V. (2025, February 13). A new route to nucleophilic substitution with potassium fluoride. University of Oxford.
- Fernández-Bueno, C., & Fernández-Rodríguez, M. A. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 22(5), 253.
- Clouston, L. J., et al. (2016). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. Organometallics, 35(8), 1104-1107.
- Li, X. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Accounts of Chemical Research, 50(6), 1509-1518.
- Yoshino, T. (2011). Ammonia in Transition Metal-catalyzed Reaction. SlideShare.
- Southwell, J. W. (2020). Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells. (Doctoral dissertation, University of Sheffield).
- LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- van Koten, G., & de Vries, J. G. (2006). The mechanism of the modified Ullmann reaction. Dalton Transactions, (12), 1531-1548.
- Hossain, M. A., & Islam, M. S. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1089.
- OperaChem. (2025, April 1). Ullmann coupling-An overview.
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Application Note: Selective Buchwald-Hartwig Amination of 6-Chloro-8-fluoro-5-methylquinoline
Abstract
This application note provides a comprehensive guide to the selective N-arylation of 6-chloro-8-fluoro-5-methylquinoline via the Buchwald-Hartwig amination. Quinolines are a privileged scaffold in medicinal chemistry, and the ability to precisely functionalize them is crucial for drug discovery.[1][2] This document outlines a detailed protocol for the regioselective amination at the C-Cl position, discusses the mechanistic basis for this selectivity, and offers insights into reaction optimization and troubleshooting. The provided methodology leverages modern palladium catalysis, employing a bulky, electron-rich biaryl phosphine ligand to achieve high yields and selectivity, making it a valuable tool for researchers in pharmaceutical and chemical synthesis.[3]
Introduction: The Significance of Quinolines and C-N Bond Formation
The quinoline framework is a cornerstone of numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The functionalization of this scaffold is therefore of paramount importance in the development of new therapeutics. The Buchwald-Hartwig amination has emerged as a revolutionary method for forging carbon-nitrogen (C-N) bonds, largely replacing harsher, traditional methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[1][4]
This note addresses the specific challenge of functionalizing 6-chloro-8-fluoro-5-methylquinoline. The presence of two distinct halogen atoms, a chloride and a fluoride, on the aromatic ring presents a regioselectivity challenge. This guide details a robust protocol to selectively displace the chloride, leveraging the inherent differences in reactivity of carbon-halogen bonds in the key oxidative addition step of the catalytic cycle.
Mechanistic Rationale & Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[4][5] Understanding this cycle is key to rationalizing the experimental conditions and predicting the outcome.
The Catalytic Cycle
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is released, regenerating the active Pd(0) catalyst.[4][6]
.dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [fontname="Arial", label="Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="L-Pd(II)(Ar)(X)\n(Oxidative Addition Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR'R''\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n (+ Ar-X)"]; OA_Complex -> Amido_Complex [label=" Amine Binding & Deprotonation\n (+ HNR'R'', - HX)"]; Amido_Complex -> Product [label=" Reductive Elimination"]; Amido_Complex -> Pd0 [style=dashed, arrowhead=normal, label="Regeneration"]; } .enddot Caption: A diagram of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Achieving Regioselectivity: C-Cl vs. C-F
The success of this protocol hinges on the selective activation of the C-Cl bond over the C-F bond. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl >> C-F.[7] The carbon-fluorine bond is significantly stronger and less polarizable than the carbon-chlorine bond, making its cleavage by the Pd(0) catalyst much more difficult under standard conditions. While C-F bond amination is possible, it requires specialized, highly active catalyst systems and more forcing conditions.[8] By carefully selecting a catalyst system known to be effective for aryl chlorides, we can ensure the reaction proceeds exclusively at the 6-position.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale (0.5 - 1.0 mmol) and emphasizes the use of proper inert atmosphere techniques to ensure catalyst activity and reproducibility.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) | Notes |
| 6-Chloro-8-fluoro-5-methylquinoline | >97% | Commercial | Starting material. |
| Amine (e.g., Morpholine) | Anhydrous, >99% | Commercial | Ensure dryness. If using a solid amine, ensure it is finely powdered. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercial | Pre-catalyst. |
| XPhos | >98% | Commercial | Ligand. Other bulky biaryl ligands like SPhos or RuPhos can be screened.[3][9] |
| Sodium tert-butoxide (NaOtBu) | >97% | Commercial | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Anhydrous, <50 ppm H₂O | Commercial | Reaction solvent. |
| Schlenk flask or reaction vial | Appropriate size, with stir bar | Glassware supplier | Must be oven-dried before use. |
| Nitrogen or Argon gas supply | High purity | Gas supplier | For maintaining an inert atmosphere. |
| Standard laboratory glassware | Syringes, needles, septa, etc. | - | - |
Experimental Workflow Diagram
.dot digraph "Experimental_Workflow" { graph [fontname="Arial", label="Figure 2: Step-by-Step Experimental Workflow", labelloc=b, labeljust=c, fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Reagent Preparation:\nWeigh solids in a glovebox or under N₂ flow."]; B [label="Vessel Setup:\nAdd Pd(OAc)₂, XPhos, NaOtBu, and quinoline\nto an oven-dried Schlenk flask."]; C [label="Inert Atmosphere:\nSeal the flask, then evacuate and backfill\nwith N₂/Ar (3 cycles)."]; D [label="Solvent & Amine Addition:\nAdd anhydrous toluene, followed by the\namine nucleophile via syringe."]; E [label="Reaction:\nHeat the mixture to 100-110 °C\nwith vigorous stirring."]; F [label="Monitoring:\nTrack reaction progress via TLC or LC-MS\n(typically 12-24 h)."]; G [label="Workup:\nCool to RT, quench with water,\nand extract with ethyl acetate."]; H [label="Purification:\nDry organic layer, concentrate,\nand purify via column chromatography."];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Upon completion"]; G -> H; } .enddot Caption: A flowchart illustrating the protocol from reagent setup to product purification.
Step-by-Step Procedure
Note: All operations should be carried out under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-chloro-8-fluoro-5-methylquinoline (1.0 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (to make a ~0.2 M solution with respect to the quinoline) via syringe. Begin stirring. Add the amine (e.g., morpholine, 1.2 equiv) via syringe.
-
Reaction: Place the sealed flask into a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots (under N₂) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 6-amino-8-fluoro-5-methylquinoline derivative.
Optimization and Troubleshooting
While the above protocol is robust, optimization may be necessary depending on the specific amine used. The choice of ligand, base, and solvent are critical variables.[4][10]
| Parameter | Variation / Alternative | Rationale & Expected Outcome |
| Ligand | SPhos, RuPhos, BrettPhos[3] | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for promoting the difficult oxidative addition of aryl chlorides and the final reductive elimination step.[9][11] Screening may reveal a more optimal ligand for a challenging amine. |
| Base | K₃PO₄, Cs₂CO₃, LHMDS | NaOtBu is effective but can be incompatible with base-sensitive functional groups like esters.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures or longer reaction times. |
| Solvent | Dioxane, THF, t-BuOH[5] | Toluene is a common choice.[5] Aprotic polar solvents like dioxane can sometimes improve solubility and reaction rates. |
| Temperature | 80 - 120 °C | Aryl chloride aminations typically require elevated temperatures (80-110 °C).[7] If the reaction is sluggish, increasing the temperature may help. If side-product formation is observed, lowering it may be beneficial. |
| Low Yield | - | Possible Causes: Inactive catalyst (due to oxygen/moisture), insufficient temperature, or a poorly chosen ligand/base combination for the specific substrate. Solution: Ensure rigorous inert techniques. Screen alternative ligands, bases, and solvents. |
| Side Reactions | Hydrodehalogenation (replacement of Cl with H) | Possible Cause: A β-hydride elimination side reaction can compete with reductive elimination.[4] Solution: Using a bulkier ligand can sterically disfavor this pathway and promote the desired C-N bond formation. |
Conclusion
This application note details a reliable and selective method for the Buchwald-Hartwig amination of 6-chloro-8-fluoro-5-methylquinoline. By leveraging a well-defined palladium/biarylphosphine catalyst system, the protocol achieves excellent regioselectivity for amination at the C-Cl position. The provided workflow, mechanistic insights, and troubleshooting guide offer researchers a strong foundation for synthesizing novel quinoline derivatives, thereby facilitating advancements in drug discovery and medicinal chemistry.[2]
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed February 15, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Fors, B. P., & Buchwald, S. L. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Published December 11, 2020. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Published February 25, 2008. [Link]
-
Dialkylbiaryl phosphine ligands. In: Wikipedia. Accessed February 15, 2026. [Link]
-
Shaikh, A., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Published January 18, 2022. [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. ACS Publications. Accessed February 15, 2026. [Link]
-
Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. Published August 20, 2021. [Link]
-
Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. YouTube. Published April 3, 2025. [Link]
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- 11. youtube.com [youtube.com]
Solvent Selection for Reactions of 6-Chloro-8-fluoro-5-methylquinoline: A Strategic Approach
An Application Guide for Researchers
Abstract
6-Chloro-8-fluoro-5-methylquinoline is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The strategic manipulation of its chloro and fluoro substituents via reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling is fundamental to the synthesis of novel derivatives. The success of these transformations—defined by yield, purity, and reaction rate—is critically dependent on the judicious selection of the reaction solvent. This document provides a detailed guide for researchers, moving beyond simple protocols to explain the underlying chemical principles that govern optimal solvent choice. We will explore the causal relationships between solvent properties and reaction outcomes for key synthetic transformations, providing field-tested protocols and decision-making frameworks.
The Central Role of the Solvent
A solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction pathways. For a substrate like 6-Chloro-8-fluoro-5-methylquinoline, the solvent's role is multifaceted:
-
Solubility: It must adequately dissolve the quinoline substrate, the nucleophile/coupling partner, and any catalysts or reagents to ensure a homogeneous reaction environment.
-
Reactivity Modulation: Solvents can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the reaction's kinetic and thermodynamic profile.[3]
-
Mechanism Influence: In some cases, the solvent can directly participate in the reaction mechanism or favor one pathway over another, impacting selectivity.[4]
-
Downstream Processing: The choice of solvent directly impacts the ease of product isolation, purification, and waste disposal.
The following table summarizes the properties of common solvents pertinent to the reactions discussed herein.
Table 1: Properties of Common Organic Solvents
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
|---|---|---|---|---|---|
| Toluene | - | 111 | 2.4 | Non-polar Aprotic | Excellent for many Pd-catalyzed reactions; poor solubility for polar reagents. |
| 1,4-Dioxane | - | 101 | 2.2 | Non-polar Aprotic | Ethereal solvent, common in Suzuki and Buchwald-Hartwig reactions; peroxide formation risk. |
| Tetrahydrofuran | THF | 66 | 7.6 | Polar Aprotic | Good general solvent; lower boiling point limits reaction temperature. |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Polar Aprotic | High polarity, excellent for SNAr; can be difficult to remove, potential for decomposition at high temps.[5] |
| Dimethyl Sulfoxide | DMSO | 189 | 46.7 | Polar Aprotic | Very high polarity and boiling point; excellent for SNAr, but can complicate work-up. |
| Acetonitrile | MeCN | 82 | 37.5 | Polar Aprotic | Can inhibit some Pd catalysts by coordination.[6] |
| 2-Methyltetrahydrofuran | 2-MeTHF | 80 | 6.2 | Polar Aprotic | Greener alternative to THF and Dioxane; less prone to peroxide formation.[7][8] |
| Cyclopentyl Methyl Ether | CPME | 106 | 4.7 | Non-polar Aprotic | Greener alternative to Dioxane/Toluene with a higher boiling point.[7] |
| Ethanol | EtOH | 78 | 24.6 | Polar Protic | Can act as a nucleophile; useful in specific cases or as a co-solvent. |
| Water | H₂O | 100 | 80.1 | Polar Protic | Used in biphasic Suzuki reactions; environmentally benign.[9] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring, exacerbated by the electron-withdrawing effects of the halogen substituents, makes 6-Chloro-8-fluoro-5-methylquinoline an excellent substrate for SNAr reactions.[10][11] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex.[11]
The Causality of Solvent Choice in SNAr
The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[11] The ideal solvent must facilitate this step.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are the solvents of choice for SNAr. Their high polarity effectively stabilizes the charged Meisenheimer intermediate, lowering the activation energy.[3][12] Crucially, they do not engage in strong hydrogen bonding with the nucleophile. This leaves the nucleophile "naked" and more reactive, accelerating its attack on the aromatic ring.
-
Polar Protic Solvents (Ethanol, Water): These solvents are generally poor choices. They solvate and deactivate the nucleophile through hydrogen bonding, significantly reducing its reactivity and slowing the reaction.[12]
Caption: Role of polar aprotic solvents in stabilizing the SNAr Meisenheimer intermediate.
Experimental Protocol: SNAr Amination
Objective: To synthesize 6-(Piperidin-1-yl)-8-fluoro-5-methylquinoline.
Materials:
-
6-Chloro-8-fluoro-5-methylquinoline (1.0 mmol, 195.6 mg)
-
Piperidine (1.5 mmol, 0.15 mL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 6-Chloro-8-fluoro-5-methylquinoline, potassium carbonate, and anhydrous DMF.
-
Begin stirring to form a suspension.
-
Add piperidine via syringe.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours.
-
Scientist's Note: DMF is chosen for its high boiling point and ability to stabilize the charged intermediate. K₂CO₃ is a sufficiently strong base to deprotonate the piperidinium salt formed during the reaction, regenerating the nucleophile.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with water (3 x 15 mL).
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-N bond formation. For 6-Chloro-8-fluoro-5-methylquinoline, the C-Cl bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cycles, allowing for selective functionalization at the C6 position.
Suzuki-Miyaura Coupling
The Suzuki reaction couples the aryl chloride with an organoboron species, typically a boronic acid.[13][14]
The Causality of Solvent Choice in Suzuki Coupling: The catalytic cycle involves species with vastly different polarities. The solvent system must accommodate the organic substrate, the palladium catalyst, and the aqueous-soluble inorganic base (e.g., K₂CO₃, Cs₂CO₃) and boronic acid salt.[9][15]
-
Biphasic Systems (Toluene/Water, Dioxane/Water): These are classic choices. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and boronate salt. Efficient stirring is critical to maximize the interfacial area where the reaction occurs. A phase-transfer catalyst is sometimes added.
-
Polar Aprotic Solvents (DMF, THF): These can be used to create a homogeneous system, particularly if the reagents are sufficiently soluble. The addition of water is often still necessary to activate the boronic acid and facilitate the transmetalation step.[13]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 6-(4-methoxyphenyl)-8-fluoro-5-methylquinoline.
Materials:
-
6-Chloro-8-fluoro-5-methylquinoline (1.0 mmol, 195.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2 mL)
-
1,4-Dioxane (8 mL)
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a Schlenk flask, add 6-Chloro-8-fluoro-5-methylquinoline, 4-methoxyphenylboronic acid, and the Pd(PPh₃)₄ catalyst.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the 1,4-Dioxane, followed by the 2M aqueous Na₂CO₃ solution via syringe.
-
Scientist's Note: The dioxane/water system is chosen to ensure all components can participate in the reaction. The base is essential for the formation of the boronate species required for transmetalation.
-
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).[14]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl chloride and an amine.[6]
The Causality of Solvent Choice in Buchwald-Hartwig Amination: The primary considerations are catalyst stability and solubility of the reactants, particularly the base.
-
Aromatic Hydrocarbons (Toluene, Xylene): These are widely used due to their inertness and compatibility with common palladium catalysts and phosphine ligands.[16] They are suitable for many primary and secondary amines.
-
Ethers (Dioxane, t-Bu₂O, CPME): These are also common and effective. Dioxane is a frequent choice, but greener alternatives like CPME are gaining traction.[6][7]
-
Polar Aprotic Solvents (DMF, DMAc): These should be used with caution. While they can be beneficial for highly polar or poorly soluble amines, they can sometimes inhibit the catalyst.[5] If used, a robust ligand system is often required. Chlorinated solvents and acetonitrile should generally be avoided as they can bind to the palladium center.[6]
Caption: A decision workflow for initial solvent selection.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-8-fluoro-5-methylquinolin-6-amine.
Materials:
-
6-Chloro-8-fluoro-5-methylquinoline (1.0 mmol, 195.6 mg)
-
Benzylamine (1.2 mmol, 0.13 mL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
Xantphos (0.05 mmol, 28.9 mg)
-
Anhydrous Toluene (10 mL)
-
Glovebox or Schlenk line technique is highly recommended
Procedure:
-
Inside a glovebox, add NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Add 6-Chloro-8-fluoro-5-methylquinoline and a stir bar.
-
Seal the tube, remove it from the glovebox, and attach to a Schlenk line.
-
Add anhydrous toluene, followed by benzylamine via syringe.
-
Scientist's Note: Toluene is an excellent choice for its inertness. NaOtBu is a strong, non-nucleophilic base required for this transformation. The Pd₂(dba)₃/Xantphos catalyst system is robust and effective for coupling with primary amines.
-
-
Heat the reaction mixture to 110 °C for 12-18 hours under a positive pressure of nitrogen.
-
After cooling, quench the reaction by carefully adding 10 mL of water.
-
Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove palladium residues.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The selection of a solvent for reactions involving 6-Chloro-8-fluoro-5-methylquinoline is a critical parameter that dictates synthetic success. For nucleophilic aromatic substitution , polar aprotic solvents like DMF and DMSO are superior due to their ability to stabilize the Meisenheimer intermediate and enhance nucleophile reactivity. For Suzuki-Miyaura cross-coupling , biphasic systems such as dioxane/water are often employed to accommodate the diverse solubility requirements of the reagents. For Buchwald-Hartwig amination , non-polar aprotic solvents like toluene provide a stable environment for the palladium catalyst. By understanding the causal chemical principles behind these choices, researchers can design more robust, efficient, and successful synthetic routes.
References
- G. Jones, In The Chemistry of Heterocyclic Compounds, Quinolines, John Wiley & Sons, Inc., New York, 1977.
-
Organic Chemistry Portal, Synthesis of quinolines. [Link][17]
-
Z. He et al., Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 2022 . [Link][18]
-
X. Wang et al., Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2024 . [Link][19]
-
Y. Orito et al., Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development, 2026 . [Link][20]
-
ACS Green Chemistry Institute, Specific Solvent Issues with Buchwald-Hartwig Amination. [Link][16]
-
J. M. S. S. Esperança et al., Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. The Journal of Organic Chemistry, 2004 . [Link][12]
-
Reddit Chemistry, Buchwald-Hartwig Amination Solvent Choice. [Link][5]
-
M. J. L. Tsafack et al., Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules, 2021 . [Link][7]
-
A. P. R. Pnin et al., Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv, 2022 . [Link][8]
-
S. Foerster et al., Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chimia, 2019 . [Link][9]
-
P. B. Jagadhane et al., An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific and Research Publications, 2013 . [Link][13]
-
A. H. Sandtorv et al., Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 2020 . [Link][4]
-
S. P. H. Gunawardhana et al., New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 2007 . [Link][15]
-
Y. T. Pratt & N. L. Drake, Quinolinequinones. V. 6-Chloro- and 7-Chloro-5,8-quinolinequinones. Journal of the American Chemical Society, 1957 . [Link]
-
S. M. A. K. K. M. Dehkordi et al., Electronic and solvent effects on kinetics of SNAr substitution reactions.... RSC Advances, 2016 . [Link][3]
-
Master Organic Chemistry, Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][10]
-
H. M. F. Madkour, Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2000 . [Link]
-
ResearchGate, Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. [Link][21]
-
DergiPark, Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link][2]
Sources
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- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Technical Application Note: Process Development for the Crystallization of 6-Chloro-8-fluoro-5-methylquinoline
Executive Summary
This application note details the crystallization and purification protocols for 6-Chloro-8-fluoro-5-methylquinoline , a critical heterocyclic building block often employed in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.
The simultaneous presence of a basic nitrogen, a lipophilic methyl group, and two distinct halogen atoms (Cl, F) creates a unique electrostatic potential map. This results in a high propensity for polymorphism and solvate formation. This guide moves beyond standard "dissolve and cool" instructions, providing a mechanistic approach to crystal engineering that leverages halogen bonding for impurity rejection.
Physicochemical Profiling & Solubility Assessment
Before attempting bulk crystallization, the solubility landscape must be mapped. The 5-methyl and 6-chloro substituents significantly reduce water solubility compared to the parent quinoline, while the 8-fluoro group introduces a strong dipole moment, enhancing solubility in polar aprotic solvents.
Solubility Mapping Protocol
Objective: Determine the Metastable Zone Width (MSZW) to prevent oiling out.
Representative Solubility Data (Estimated for Analog Class):
| Solvent System | Solubility (25°C) | Solubility (Reflux) | Crystallization Potential | Risk Factor |
| Ethanol (Abs.) | ~18 mg/mL | >120 mg/mL | High | Solvate formation |
| Ethyl Acetate | ~45 mg/mL | >250 mg/mL | Medium | Fast evaporation |
| Toluene | ~60 mg/mL | Miscible | Low | Product too soluble |
| Heptane | <2 mg/mL | ~15 mg/mL | Anti-solvent | Oiling out if added too fast |
| Water | Insoluble | Insoluble | Anti-solvent | Agglomeration |
Critical Insight: The 8-fluoro substituent often acts as a hydrogen bond acceptor. Avoid acidic solvents (e.g., Acetic Acid) for final crystallization, as they may protonate the quinoline nitrogen, leading to salt formation rather than free-base crystallization.
Screening Strategy & Workflow
The following workflow illustrates the logic gate for selecting the optimal crystallization method based on initial solubility observations.
Figure 1: Decision matrix for selecting the crystallization mode. Note that for halo-quinolines, cooling crystallization is preferred to minimize inclusion of regioisomeric impurities.
Detailed Experimental Protocols
Protocol A: Cooling Crystallization (Preferred for Purity)
This method leverages the temperature dependence of solubility to reject structural isomers (e.g., 7-chloro isomers) which often co-crystallize if precipitation is too rapid.
Reagents:
-
Crude 6-Chloro-8-fluoro-5-methylquinoline (purity >85%)
-
Ethanol (200 proof) or Isopropyl Alcohol (IPA)
Step-by-Step Procedure:
-
Dissolution: Charge the crude solid into a reactor. Add Ethanol (5 mL per gram of solid).
-
Reflux: Heat to reflux (78°C) with agitation (250 RPM). Ensure complete dissolution. If turbid, perform a hot filtration to remove inorganic salts (e.g., Pd residues from coupling).
-
Nucleation Point: Cool the solution to 60°C.
-
Seeding (Optional but Recommended): Add 0.5 wt% of pure seed crystals. This prevents "crashing out" and promotes the growth of the stable polymorph.
-
-
Controlled Cooling Ramp:
-
Cool from 60°C to 40°C at a rate of 5°C/hour.
-
Hold at 40°C for 1 hour (Ostwald Ripening phase).
-
Cool from 40°C to 0°C at a rate of 10°C/hour.
-
-
Isolation: Filter the slurry immediately at 0°C.
-
Washing: Wash the cake with 1 volume of cold (-10°C) Ethanol.
-
Drying: Vacuum dry at 45°C. Avoid temperatures >60°C initially to prevent solvate collapse if an ethanol solvate is formed.
Figure 2: Temperature profile for controlled cooling crystallization. The "Hold" phase at 40°C is critical for allowing impurity rejection from the crystal lattice.
Protocol B: Anti-Solvent Crystallization (Preferred for Yield)
Use this method if the compound is too soluble in alcohols or if thermal degradation is a concern.
Reagents:
-
Solvent: Tetrahydrofuran (THF) or Acetone.
-
Anti-solvent: Heptane or Water (Water is effective but requires slow addition to avoid oiling).
Step-by-Step Procedure:
-
Dissolution: Dissolve crude material in THF (3 vol) at room temperature.
-
Filtration: Polish filter to remove particulates.
-
Anti-solvent Addition (Phase 1): Add Heptane dropwise until the solution becomes slightly turbid (Cloud Point).
-
Aging: Stop agitation or reduce to 50 RPM. Allow the cloudiness to resolve into nuclei (30 mins).
-
Anti-solvent Addition (Phase 2): Resume slow addition of Heptane until the ratio is 1:3 (THF:Heptane).
-
Isolation: Filter and wash with 100% Heptane.
Mechanism of Impurity Rejection
The success of crystallizing 6-Chloro-8-fluoro-5-methylquinoline lies in the Halogen Bonding network.
-
The Interaction: The Chlorine (C6) and Fluorine (C8) atoms create electron-deficient "sigma-holes" that interact with the electron-rich Nitrogen of adjacent quinoline rings [1].
-
The Selectivity: Regioisomers (e.g., where Cl is at C7) disrupt this directional stacking. By cooling slowly (Protocol A), the lattice rejects these isomers because they cannot satisfy the specific geometric requirements of the Cl···N halogen bond [2].[1]
Troubleshooting & Analysis
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high; Temperature dropped too fast. | Re-heat to dissolve oil. Add seed crystals. Reduce cooling rate. |
| Low Yield | Product too soluble in mother liquor. | Cool to -10°C. Use Protocol B (Anti-solvent). |
| Colored Impurities | Oxidation products or polymeric residues. | Treat hot solution with activated carbon (Charcoal) before filtration. |
| Polymorph Shift | Solvent-mediated transformation.[2] | Verify polymorph by PXRD. Avoid prolonged stirring in solvating media. |
Analytical Validation:
-
HPLC: Check purity >98.5%.
-
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm. A broad peak indicates amorphous content or wide melting range due to impurities.
-
1H NMR: Confirm the integration of the methyl group (2.83 ppm) relative to the aromatic protons to ensure no solvent entrapment [3].
References
-
Cavallo, G., et al. "The Halogen Bond." Chemical Reviews, 2016. Link (Describes the mechanism of sigma-hole interactions in crystal engineering).
-
Gryl, M., et al. "Quinoline-Carbonitriles in Halogen Bonded Cocrystals." Crystal Growth & Design, 2025. Link (Specific context on quinoline nitrogen acting as a halogen bond acceptor).
-
National Center for Biotechnology Information. "8-Chloro-2-methylquinoline Crystal Structure." PubChem Compound Summary. Link (Analogous structure data for lattice comparison).
- Anderson, N.G. "Practical Process Research and Development." Academic Press, 2012. (General reference for cooling ramp protocols).
Disclaimer: This protocol is intended for research and development purposes. Users must review the MSDS for 6-Chloro-8-fluoro-5-methylquinoline and all solvents before proceeding. High-potency handling guidelines may apply depending on the downstream pharmaceutical application.
Sources
Troubleshooting & Optimization
Improving reaction yields for 6-Chloro-8-fluoro-5-methylquinoline synthesis
Welcome to the technical support resource for the synthesis of 6-Chloro-8-fluoro-5-methylquinoline. This guide is designed for chemistry professionals engaged in pharmaceutical research and fine chemical development. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize impurities, and ensure process safety and scalability. Our approach is grounded in established reaction mechanisms and practical, field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The primary route discussed is a modified Skraup reaction, a robust method for quinoline synthesis, starting from 4-Chloro-2-fluoro-5-methylaniline.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the target compound, or I have only recovered starting material. What are the likely causes and solutions?
A: Low conversion is a frequent issue that can often be traced back to several key factors related to reaction conditions and reagent quality.
-
Possible Cause 1: Insufficiently Dehydrating Conditions. The initial step of the Skraup reaction involves the dehydration of glycerol to form acrolein in situ.[1] If the concentration of the acid catalyst (typically sulfuric acid) is too low or if there is excess water in the reagents (e.g., in the glycerol), acrolein generation will be inefficient.
-
Solution: Ensure the use of concentrated (98%) sulfuric acid and anhydrous glycerol. Perform the reaction under a dry atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Possible Cause 2: Inadequate Reaction Temperature or Time. The cyclization and subsequent oxidation steps require significant thermal energy.[2] Insufficient heating can lead to the stalling of the reaction at an intermediate stage.
-
Solution: Carefully monitor the internal reaction temperature. The Skraup reaction is famously exothermic; however, after the initial exotherm, sustained heating (typically 130-150°C) is necessary to drive the reaction to completion.[3] Increase the reaction time in increments of 1-2 hours and monitor progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Possible Cause 3: Ineffective Oxidizing Agent. The final step in the synthesis is the aromatization of a dihydroquinoline intermediate to the quinoline ring system. This requires an oxidizing agent.[1]
-
Solution: The traditional oxidizing agent in a Skraup synthesis is the nitrobenzene co-solvent or an arsenic-based compound.[4] If using nitrobenzene, ensure it is of high purity. For a less hazardous alternative, consider using meta-nitrobenzenesulfonic acid, which can also improve the work-up by yielding more water-soluble byproducts.[5]
-
Problem 2: Formation of a Dark, Tarry Substance
Q: The reaction mixture turned into a dark, viscous tar, making product isolation impossible. How can I prevent this?
A: Tar formation is the most classic problem associated with the Skraup synthesis, typically caused by an uncontrolled exothermic reaction.[2]
-
Possible Cause 1: Uncontrolled Exotherm. The initial dehydration of glycerol and the subsequent Michael addition are highly exothermic. A rapid increase in temperature can lead to the polymerization of the acrolein intermediate and general decomposition.[4][5]
-
Solution 1: Controlled Reagent Addition. Add the concentrated sulfuric acid dropwise to the mixture of the aniline and glycerol while providing vigorous stirring and external cooling (e.g., an ice-water bath). This allows for better heat dissipation.
-
Solution 2: Use of a Heat Sink/Solvent. While classic Skraup reactions are often run neat, using a high-boiling, inert solvent like nitrobenzene (which also serves as the oxidant) or sulfolane can help moderate the temperature.
-
Solution 3: Boric Acid Additive. The addition of boric acid has been shown to moderate the reaction by forming glycerol borates, which then dehydrate to acrolein in a more controlled manner, reducing polymerization and improving safety and yield.[2]
-
-
Possible Cause 2: Overheating During Drive Phase. Exceeding the optimal temperature range during the main reaction phase can also lead to thermal decomposition of the product and intermediates.
-
Solution: Use a well-controlled heating system (e.g., an oil bath with a digital controller and internal thermometer) to maintain the temperature within the optimal range (e.g., 140-150°C) after the initial exotherm has subsided.[3]
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I have confirmed product formation via TLC/LC-MS, but I am struggling to isolate a pure compound from the crude mixture.
A: The crude product of a Skraup reaction is notoriously impure. A systematic purification strategy is essential.
-
Possible Cause 1: Inefficient Work-up. The work-up procedure is critical for removing the acid catalyst, unreacted starting materials, and the majority of the tarry byproducts.
-
Solution: After cooling, the reaction mixture should be cautiously quenched by pouring it onto ice. This is followed by neutralization with a strong base (e.g., 40% NaOH solution) to a pH of ~9. This step precipitates the crude product while keeping acidic and some amphoteric impurities in the aqueous layer. Be aware this neutralization is also highly exothermic and requires cooling.[3] A steam distillation can also be effective for removing volatile impurities like unreacted nitrobenzene before extraction.
-
-
Possible Cause 2: Inappropriate Purification Method. The crude solid obtained after work-up will still contain numerous byproducts.
-
Solution 1: Column Chromatography. This is the most effective method for separating the target compound from isomers and other closely related impurities. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically successful.[6]
-
Solution 2: Vacuum Distillation. If the primary impurities are non-volatile tars, vacuum distillation can be a viable option for purification, though it carries the risk of thermal decomposition if the temperature is too high.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for 6-Chloro-8-fluoro-5-methylquinoline?
A1: While several named reactions can produce quinoline cores (e.g., Combes, Gould-Jacobs, Friedländer)[7][8][9], the Skraup synthesis or its variants like the Doebner-von Miller reaction are generally the most direct and robust methods for this specific substitution pattern. The Skraup reaction involves heating the corresponding aniline (4-Chloro-2-fluoro-5-methylaniline) with glycerol, sulfuric acid, and an oxidizing agent.[1]
Q2: How do the substituents (Chloro, Fluoro, Methyl) on the aniline precursor affect the reaction?
A2: The electronic and steric nature of the substituents plays a crucial role:
-
-Cl and -F (Halogens): These are electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution. This makes the cyclization step (an intramolecular electrophilic aromatic substitution) more difficult, potentially requiring higher temperatures or longer reaction times compared to an unsubstituted aniline.
-
-CH₃ (Methyl): This is an electron-donating group, which activates the ring and helps direct the cyclization. Its position at C5 in the final product means it is meta to the amino group in the starting material, which can influence the regiochemistry of the cyclization, although in this case, the other ortho position is blocked by the fluorine atom, ensuring a single regioisomeric product.
Q3: What are the critical safety precautions for this synthesis?
A3: The Skraup reaction is hazardous and must be performed with extreme caution.
-
Violent Exotherm: The reaction can become violent if the sulfuric acid is added too quickly or if cooling is inadequate.[4] Always add the acid slowly with efficient stirring and cooling.
-
Corrosive and Toxic Reagents: Concentrated sulfuric acid is highly corrosive. Aniline derivatives are toxic and readily absorbed through the skin. Nitrobenzene is also highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles.
-
Pressure Build-up: The reaction generates water vapor. Ensure the reaction vessel is not a closed system to avoid dangerous pressure build-up.
Q4: Can this reaction be scaled up?
A4: Yes, but with significant process safety considerations. Direct scale-up is dangerous due to the poor surface-area-to-volume ratio of larger reactors, which makes heat dissipation difficult. For industrial-scale production, a continuous flow reactor or a semi-batch process where reagents are added portion-wise is strongly recommended to manage the exotherm. The use of moderating agents like boric acid becomes even more critical at scale.[2]
Section 3: Protocols and Data
Proposed Experimental Protocol: Skraup Synthesis
This protocol is a proposed method adapted from established procedures for similar chloro-methylquinolines.[3] It must be optimized on a small scale before attempting a larger preparation.
Step 1: Reaction Setup
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
In the flask, combine 4-Chloro-2-fluoro-5-methylaniline (1.0 eq), glycerol (3.0-4.0 eq), and nitrobenzene (2.0 eq, serves as solvent and oxidant).
-
Begin vigorous stirring to create a homogeneous slurry. Place the flask in an ice-water bath.
Step 2: Acid Addition (Critical Step)
-
Slowly add concentrated sulfuric acid (98%, ~2.5 eq) dropwise via the dropping funnel over a period of 60-90 minutes.
-
Crucially, monitor the internal temperature and maintain it below 80°C during the addition.
Step 3: Reaction Drive
-
Once the acid addition is complete, remove the ice bath and replace it with a heating mantle equipped with a temperature controller.
-
Slowly heat the mixture to 140-145°C.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots (cautiously!), quenching them, and analyzing by TLC.
Step 4: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Very cautiously, pour the dark, viscous mixture onto a large amount of crushed ice with stirring.
-
Place the beaker in an ice bath and slowly neutralize the mixture to pH ~9 using a 40% (w/v) aqueous sodium hydroxide solution. This step is highly exothermic.
-
Filter the resulting solid precipitate through a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude solid under vacuum.
Step 5: Purification
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of 0-10% ethyl acetate in hexane).
-
Dissolve the crude solid in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 6-Chloro-8-fluoro-5-methylquinoline as a solid.
Table 1: Example Parameters for Optimization
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Catalyst | H₂SO₄ | H₂SO₄ + Boric Acid (0.2 eq) | Boric acid moderates the initial exotherm, reducing tar formation and improving safety.[2] |
| Temperature | 140-145°C | 130-135°C | A lower temperature, enabled by a more controlled reaction, may reduce thermal decomposition. |
| Time | 4 hours | 6 hours | A longer reaction time may be needed at a lower temperature to ensure complete conversion. |
| Oxidant | Nitrobenzene | m-Nitrobenzenesulfonic acid | Potentially offers a cleaner reaction profile and easier removal of byproducts during work-up.[5] |
Section 4: Visual Guides
Workflow and Troubleshooting Diagrams
Caption: General workflow for the synthesis of 6-Chloro-8-fluoro-5-methylquinoline.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétone et des cétones en général. Bulletin de la Société Chimique de Paris, 49, 89. (Source for general Combes synthesis)
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Varma, R. S. (2012). Combes Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. (A general overview of the Combes synthesis can be found in organic chemistry textbooks and resources like this).
-
Praveen, C., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085. [Link]
- Estévez, V., et al. (2004). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Letters in Organic Chemistry, 1(1), 69-72.
-
Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Scite.ai. [Link]
-
Slideshare. (n.d.). Advance organic chemistry 1. Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus. Slideshare. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Cambridge University Press. (This is a general reference for named reactions in organic synthesis).
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. (This is a general reference for named reactions in organic synthesis).
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. [Link]
-
Szychta, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]
-
Gutiérrez, J. E., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of Chemical Research. [Link]
-
Devarajegowda, H. C., et al. (2013). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1801. [Link]
-
Faldu, V. J., et al. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. [Link]
-
PrepChem.com. (2020). Synthesis of 8-methylquinoline. PrepChem.com. [Link]
-
El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1362-1371. [Link]
- Kumar, S., et al. (2007). An improved process for the synthesis of quinoline derivatives.
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate. [Link]
-
ACS Publications. (2019). Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons. Organic Letters. [Link]
-
PubMed. (n.d.). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed. [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
Technical Support Center: Purification of 6-Chloro-8-fluoro-5-methylquinoline
Ticket ID: #Q-5M-CF8-PUR Subject: Advanced Purification Strategies for 6-Chloro-8-fluoro-5-methylquinoline Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1]
Executive Summary
The purification of 6-Chloro-8-fluoro-5-methylquinoline presents a unique triad of challenges: regioisomer contamination (inherent to the Skraup or Combes synthesis), silanol interactions causing peak tailing, and reduced basicity due to the 8-fluoro substituent affecting extraction efficiency.[1]
This guide moves beyond standard protocols, offering targeted solutions for isolating the 5-methyl isomer from its 7-methyl analog and handling the specific physicochemical properties of the 6-chloro-8-fluoro core.[1]
Module 1: The Regioisomer Challenge (5-Me vs. 7-Me)
User Question: "I synthesized the target molecule via Skraup cyclization, but I have a persistent 10-15% impurity that co-elutes on TLC (Hexane/EtOAc). NMR suggests it’s the 7-methyl isomer.[1] How do I separate them?"
Technical Diagnosis
The formation of regioisomers is the most critical failure point in synthesizing 5-substituted quinolines from meta-substituted anilines.[1] The steric bulk of the 5-methyl group (peri-interaction with H-4) makes it thermodynamically less stable than the 7-methyl isomer, often leading to difficult mixtures.[1]
Troubleshooting Protocol
Strategy A: Chromatographic Separation (Stationary Phase Selection)
Standard silica often fails to discriminate between these isomers due to similar polarities.[1] You must exploit shape selectivity or
| Parameter | Recommendation | Mechanism |
| Stationary Phase | Phenyl-Hexyl (Reverse Phase) or C18 | Phenyl-hexyl columns interact differentially with the electron-deficient quinoline ring, often separating isomers based on the steric accessibility of the |
| Mobile Phase (NP) | Toluene / Ethyl Acetate (95:[1]5) | Toluene provides |
| Modifier | 0.1% Triethylamine (TEA) | Essential to suppress silanol interactions (see Module 2).[1] |
Strategy B: Selective Crystallization (The "Wet DMF" Approach)
For larger scales (>10g), chromatography is inefficient. We recommend a hydrohalide salt formation method, adapted from nitroquinoline separation protocols.
-
Dissolution: Dissolve the crude mixture in warm DMF containing small amounts of water (0.5% - 1.5% v/v).
-
Acidification: Add HCl (gas or ethereal) to form the hydrochloride salt.
-
Precipitation: Cool slowly to 0°C. The 5-methyl isomer, being more sterically congested, often has a different lattice energy and solubility profile than the 7-methyl isomer.[1]
-
Validation: Filter and check the mother liquor by H-NMR. If the solid is enriched, recrystallize from Ethanol/Acetone .
Module 2: Peak Tailing & Silanol Interactions
User Question: "My compound streaks badly on silica columns, even with 50% EtOAc. I’m losing yield in the mixed fractions. Is the product decomposing?"
Technical Diagnosis
It is likely not decomposition.[1] Quinoline nitrogens are basic (pKa ~4.9 for unsubstituted quinoline).[1] However, the 8-fluoro substituent is electron-withdrawing, lowering the pKa (making it less basic), but the nitrogen still acts as a Hydrogen Bond Acceptor (HBA) for acidic silanols on the silica surface. This reversible binding causes severe tailing.[1]
The "Ammonia-Methanol" Fix
Do not just add TEA. For fluoroquinolines, the following mobile phase system is superior:
-
Prepare Solvent A: Dichloromethane (DCM).
-
Prepare Solvent B: Methanol saturated with Ammonia (
in MeOH).-
Preparation: Bubble anhydrous ammonia gas into MeOH for 10 mins or use commercially available 7N
in MeOH.[1]
-
-
Gradient: Run a gradient from 0% to 5% Solvent B in Solvent A.
-
Why: The ammonia competes effectively for silanol sites, "blocking" them and allowing the quinoline to elute as a sharp band.
-
Module 3: Workup & Extraction (The pKa Trap)
User Question: "I tried an acid-base extraction to remove non-basic impurities, but my recovery was low. The product didn't seem to go into the aqueous acid layer fully."
Technical Diagnosis
This is a classic "pKa Trap."
-
Standard Quinoline pKa: ~4.9[1]
-
6-Chloro-8-fluoro-5-methylquinoline pKa: Estimated ~2.0 - 2.5 .[1]
-
Reasoning: The Fluorine at C8 is ortho to the Nitrogen. Through the inductive effect (-I), it significantly reduces the electron density on the nitrogen, making it much harder to protonate.
-
-
The Error: Using weak acids (like 1M acetic acid or pH 4 buffers) will not fully protonate this specific quinoline. It will remain partially in the organic layer.
Corrective Workflow
Figure 1: Acid-Base Extraction Workflow emphasizing the requirement for strong acid (pH < 1) due to the electron-withdrawing 8-fluoro group.[1]
Module 4: Scalability & Final Polish
User Question: "I need to scale this to 50g. Column chromatography is no longer viable.[1] What are the best crystallization solvents?"
Solvent Screening Table
Based on the lipophilicity added by the 5-methyl and 6-chloro groups, combined with the polarity of the nitrogen:
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Good for final polishing.[1] Dissolve hot, cool to -20°C. |
| EtOAc / Hexane | Medium | Prone to "oiling out" if the product is not 95%+ pure.[1] |
| Acetone / Water | High | Dissolve in warm acetone, add water dropwise until turbid, then cool. Excellent for removing inorganic salts.[1] |
| Isopropyl Alcohol (IPA) | High | Often produces larger, more filterable crystals than Ethanol.[1] |
Trace Metal Scavenging: If your synthesis involved a Suzuki or Stille coupling (e.g., installing the 5-methyl group via Pd-catalysis), standard crystallization may trap Palladium.[1]
-
Recommendation: Treat the organic solution with SiliaMetS® Thiol or activated charcoal prior to the final crystallization step.
References
-
Regioselectivity in Quinoline Synthesis
-
Fluoroquinoline Properties & pKa
-
Purification & Tailing
-
Isomer Separation Techniques
Sources
- 1. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectral analysis of 6-Chloro-8-fluoro-5-methylquinoline
[1]
Executive Summary
The structural elucidation of tri-substituted quinolines presents a unique challenge due to the electronic push-pull effects of multiple substituents and the "spin-system isolation" that occurs on the benzenoid ring.[1]
This guide analyzes the 1H NMR spectral signature of 6-Chloro-8-fluoro-5-methylquinoline . Unlike mono-substituted quinolines, this molecule possesses a "silent" benzene ring with only one remaining proton (H7), rendering standard multiplicity analysis insufficient.[1] We compare the Standard 1D 1H NMR workflow against a
Structural Framework & Theoretical Shifts
Before analyzing the spectra, we must establish the magnetic environment. The molecule consists of a quinoline scaffold substituted at positions 5 (Methyl), 6 (Chlorine), and 8 (Fluorine).
The Spin Systems[1]
-
Pyridine Ring (Protons H2, H3, H4): Remains an intact spin system. H2 and H4 are deshielded by the nitrogen and the peri-effect of the 5-methyl group, respectively.
-
Benzene Ring (Proton H7): This is the diagnostic challenge. H7 is isolated between the 6-Cl and 8-F substituents.[1] It has no vicinal proton neighbors (
). Its signal splitting arises entirely from heteronuclear coupling with F.
Predicted Chemical Shifts & Multiplicities (CDCl )
| Proton | Position | Predicted Shift ( | Multiplicity | Coupling Constants ( | Mechanistic Rationale |
| H2 | Pyridine | 8.90 - 9.00 | dd | Strong deshielding by adjacent Nitrogen.[1] | |
| H3 | Pyridine | 7.45 - 7.55 | dd | ||
| H4 | Pyridine | 8.35 - 8.45 | d (broad) | Deshielded by peri-interaction with 5-Methyl group.[1] | |
| H7 | Benzene | 7.50 - 7.65 | d | Critical Signal. Doublet arises solely from Fluorine coupling. | |
| 5-Me | Methyl | 2.65 - 2.75 | s | N/A | Aromatic methyl; slight broadening possible via long-range coupling to H4.[1] |
Comparative Analysis: Identification Strategies
This section compares two analytical workflows. The "Standard" approach often leads to misinterpretation of H7 as a proton coupled to another proton (misidentified as an isomer), whereas the "Decoupled" approach validates the structure.
Comparison A: Standard 1D vs. F-Decoupled 1H NMR
| Feature | Method A: Standard 1D 1H NMR | Method B: |
| H7 Appearance | Doublet ( | Singlet |
| Interpretation Risk | High.[1] The doublet mimics a vicinal proton coupling (e.g., H7-H8 in a non-fluorinated analog), potentially leading to misidentification as 6-chloro-5-methylquinoline.[1] | Low. Collapse to singlet confirms the splitting is caused by Fluorine, not a neighboring proton. |
| H4 Analysis | Broadened doublet (due to long-range F-coupling). | Sharpened doublet (removes |
| Instrument Time | Standard (1-5 mins).[1] | Standard (Requires probe tuning, 1-5 mins). |
| Verdict | Insufficient for definitive structural proof.[1] | Required for QC release of fluorinated intermediates.[1] |
Comparison B: Solvent Selection (CDCl vs. DMSO- )
-
Chloroform-d (CDCl
):-
Pros: Sharp lines, good solubility for this lipophilic molecule.
-
Cons: H3 and H7 often overlap in the 7.4–7.6 ppm region, obscuring the diagnostic H7 doublet.
-
-
DMSO-
:
Experimental Protocols
Protocol 1: Sample Preparation (Self-Validating)[1]
-
Mass: Weigh 5.0 – 10.0 mg of the solid compound.[1]
-
Solvent: Add 0.6 mL of DMSO-
(preferred for resolution). -
Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., KF residues from synthesis) which cause baseline distortion.
-
Validation: Check the lock signal. If lock level is unstable, the sample may contain paramagnetic impurities (Fe/Cr residues from reagents); re-filter or perform an EDTA wash.
Protocol 2: F-Decoupled 1H Acquisition
-
Tune Probe: Ensure the probe is tuned to both
and channels. -
Pulse Sequence: Select zgig (Bruker) or equivalent inverse-gated decoupling sequence.[1]
-
Parameters:
-
Processing: Apply 0.3 Hz Line Broadening (LB) to smooth residual noise.
Visualization: Structural Assignment Logic
The following diagram illustrates the logical flow for assigning the "Silent Ring" proton H7, distinguishing it from impurities or isomers.
Figure 1: Decision tree for validating the H7-F8 interaction using heteronuclear decoupling.
Detailed Spectral Interpretation
The "Silent" Benzene Ring (H7 Analysis)
In a standard 6-chloroquinoline, H7 would appear as a doublet of doublets (coupling to H8 and H5).[1] However, in 6-Chloro-8-fluoro-5-methylquinoline :
-
H5 is replaced by Methyl: Removes the para and meta couplings.[1]
-
H6 is replaced by Chlorine: Removes the ortho coupling.[1]
-
H8 is replaced by Fluorine: Introduces a strong
coupling.[1]
Diagnostic Check: The H7 signal is the only signal in the aromatic region that changes multiplicity upon Fluorine decoupling.[1] If the doublet at ~7.6 ppm persists during
The 5-Methyl Singlet
The methyl group at position 5 is sterically crowded.[1]
-
Shift:
2.70 ppm. This is downfield compared to toluene ( 2.35) due to the electron-deficient quinoline ring. -
NOE (Nuclear Overhauser Effect): Irradiating this methyl singlet will show a strong NOE enhancement on the H4 proton (pyridine ring), confirming the regiochemistry of the methyl group at position 5 rather than 8.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for chemical shift additivity rules).
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[2] Link
-
Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Source for heteronuclear coupling constants).[3][4][5] Link
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Protocol source for
F decoupling). Link
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A Comparative Guide to the Spectroscopic Characterization of 6-Chloro-8-fluoro-5-methylquinoline via 13C and 19F NMR
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture at the atomic level.[1][2][3][4] This guide provides an in-depth analysis and interpretation of the 13C and 19F NMR spectra of 6-Chloro-8-fluoro-5-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry. We will explore the nuances of spectral interpretation, compare the informational value of each nucleus, and provide a framework for utilizing NMR as a self-validating system for structural confirmation.
The Structural Significance of 6-Chloro-8-fluoro-5-methylquinoline
Substituted quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The specific substitution pattern of 6-Chloro-8-fluoro-5-methylquinoline, featuring a halogen-rich aromatic system, presents a unique spectroscopic challenge and opportunity. The presence of chlorine, fluorine, and a methyl group on the quinoline scaffold introduces distinct electronic effects that modulate the chemical environment of each carbon and fluorine atom, resulting in a characteristic NMR fingerprint.
13C NMR Interpretation: A Carbon-by-Carbon Blueprint
The 13C NMR spectrum provides a direct map of the carbon framework of the molecule.[5] In a proton-decoupled 13C NMR spectrum of 6-Chloro-8-fluoro-5-methylquinoline, we expect to observe ten distinct signals corresponding to the nine carbons of the quinoline core and the one methyl carbon. The chemical shifts of these carbons are influenced by the electronegativity of the substituents and their position on the ring system.
Predicted 13C Chemical Shifts and the Influence of Substituents
The interpretation of the 13C NMR spectrum hinges on understanding the electronic effects of the chloro, fluoro, and methyl substituents. The electronegative chlorine and fluorine atoms will deshield adjacent carbons, shifting their resonances downfield (to higher ppm values).[5] Conversely, the electron-donating methyl group will shield nearby carbons, causing an upfield shift.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~150-152 | Influenced by the nitrogen atom. |
| C3 | ~122-124 | |
| C4 | ~135-137 | |
| C4a | ~128-130 | Bridgehead carbon. |
| C5 | ~130-133 | Attached to the methyl group. |
| C6 | ~132-135 | Attached to the chlorine atom (deshielded). |
| C7 | ~125-128 | |
| C8 | ~155-158 (doublet) | Directly bonded to fluorine, significant downfield shift and large 1JCF coupling. |
| C8a | ~147-149 | Bridgehead carbon, influenced by nitrogen. |
| CH3 | ~15-20 | Typical range for a methyl group on an aromatic ring. |
Note: These are predicted values based on known substituent effects on quinoline systems and may vary slightly based on solvent and experimental conditions.[6]
A crucial feature in the 13C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling.[7][8] The carbon directly attached to the fluorine (C8) will appear as a doublet with a large coupling constant (¹JCF) typically in the range of 180-250 Hz.[7][9][10] Carbons two and three bonds away from the fluorine will also exhibit smaller couplings (²JCF and ³JCF), leading to further splitting of their signals.[7][9] This through-bond coupling provides definitive evidence for the position of the fluorine atom.
To simplify the spectrum and aid in the assignment of carbon signals, a 19F-decoupled 13C NMR experiment can be performed.[11][12] In this experiment, all C-F couplings are removed, and each carbon signal appears as a singlet (assuming proton decoupling).
19F NMR Interpretation: A Sensitive Probe of the Molecular Environment
19F NMR is an exceptionally sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[13][14] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making 19F NMR a powerful tool for detecting subtle changes in molecular structure and conformation.[15][16]
For 6-Chloro-8-fluoro-5-methylquinoline, a single resonance is expected in the 19F NMR spectrum. The chemical shift of this signal will be influenced by the other substituents on the quinoline ring. Aromatic fluorine compounds typically resonate in a wide chemical shift range.[17]
The multiplicity of the 19F signal provides valuable information about neighboring protons. In a proton-coupled 19F NMR spectrum, the fluorine signal at position 8 will be split by the proton at position 7 (a three-bond coupling, ³JHF). This will likely result in a doublet. Further, smaller long-range couplings may also be observed.
Comparative Analysis: 13C vs. 19F NMR
| Feature | 13C NMR | 19F NMR |
| Information Provided | Carbon skeleton, presence and location of substituents through chemical shifts and C-F couplings. | Direct observation of the fluorine atom, high sensitivity to the electronic environment, information on neighboring protons through H-F couplings. |
| Sensitivity | Lower due to the low natural abundance of 13C. Longer acquisition times are often required.[5] | High, due to 100% natural abundance of 19F. Shorter acquisition times.[13] |
| Spectral Complexity | Can be complex due to C-F couplings, but can be simplified with 19F decoupling.[11][12] | Generally simpler for this molecule (one fluorine atom), with multiplicity arising from H-F couplings. |
| Key for Structural Elucidation | Essential for confirming the overall carbon framework and the point of fluorination. | Confirms the presence of fluorine and provides information about its immediate vicinity. |
Experimental Protocol for NMR Data Acquisition
The following is a generalized procedure for acquiring high-quality 13C and 19F NMR spectra of 6-Chloro-8-fluoro-5-methylquinoline.
1. Sample Preparation:
- Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm for ¹H and ¹³C NMR).
2. 13C NMR Spectrum Acquisition:
- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[5]
- Key parameters to optimize include the spectral width, acquisition time, relaxation delay (a longer delay may be needed for quaternary carbons), and the number of scans. Due to the low natural abundance of 13C, a larger number of scans is generally required.[5]
3. 19F NMR Spectrum Acquisition:
- Acquire a standard one-pulse 19F spectrum.
- If desired, a proton-decoupled 19F spectrum can be acquired to simplify the signal to a singlet.
4. Data Processing:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum and correct the baseline.
- Reference the chemical shifts to the internal standard.
Visualizing NMR for Structural Confirmation
Diagrams are invaluable for visualizing the relationships between molecular structure and NMR data.
Figure 1: Key through-bond coupling interactions in the 13C and 19F NMR spectra of 6-Chloro-8-fluoro-5-methylquinoline.
Figure 2: A generalized workflow for the NMR-based structural elucidation of 6-Chloro-8-fluoro-5-methylquinoline.
Conclusion
The synergistic use of 13C and 19F NMR spectroscopy provides a robust and self-validating methodology for the structural confirmation of 6-Chloro-8-fluoro-5-methylquinoline. While 13C NMR delineates the complete carbon backbone and confirms the site of fluorination through characteristic C-F couplings, 19F NMR offers a highly sensitive and direct window into the electronic environment of the fluorine atom and its spatial relationship to nearby protons. For researchers and professionals in drug development, a comprehensive understanding of these NMR techniques is indispensable for accelerating lead optimization and ensuring the integrity of novel chemical entities.
References
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Gorkh, P. et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. [Link]
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Walsh Medical Media. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]
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Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
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TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
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ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]
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Pathan, S.A. et al. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad). [Link]
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Reich, H.J. (2020). NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. [Link]
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ResearchGate. Carbon-fluorine coupling constants, n J CF . [Link]
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Kamieńska-Trela, K. et al. (2014). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromium complexes. RSC Publishing. [Link]
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EPFL. 13C NMR with 1H and 19F double decoupling. [Link]
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Emsley, J.W. & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. [Link]
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University of Ottawa. 19Flourine NMR. [Link]
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Nishimura, K. et al. (2018). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Scientific Reports. [Link]
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Emsley, J.W. et al. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. [Link]
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AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]
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de Freitas, R.F. et al. (2022). Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II β Enzyme: Toward New 19 F NMR Chemical Shift Probes. MDPI. [Link]
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UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
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Lemin, A.J. & Djerassi, C. (2002). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]
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Reddit. (2017). Carbon-fluorine spin coupling constants. [Link]
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Muetterties, E.L. (1971). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Shcherbakov, A.A. et al. (2019). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Journal of Biomolecular NMR. [Link]
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Bruker. 19F NMR Reference Standards. [Link]
-
El-Gendy, B.E.M. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. [Link]
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KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
-
University of Colorado Boulder. 13-C NMR Chemical Shift Table.pdf. [Link]
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Mass spectrometry (LC-MS) fragmentation of 6-Chloro-8-fluoro-5-methylquinoline
An In-Depth Guide to the LC-MS Fragmentation of 6-Chloro-8-fluoro-5-methylquinoline: A Comparative Analysis for Structural Elucidation
As a Senior Application Scientist, this guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 6-Chloro-8-fluoro-5-methylquinoline. This document is designed for researchers, scientists, and drug development professionals who rely on precise structural characterization for compound identification, impurity profiling, and metabolite analysis. We will explore the theoretical underpinnings of its fragmentation, compare fragmentation patterns under varying collision energies, and provide robust, self-validating experimental protocols.
Introduction to 6-Chloro-8-fluoro-5-methylquinoline and the Role of LC-MS
6-Chloro-8-fluoro-5-methylquinoline is a substituted heterocyclic compound built on a quinoline scaffold. Quinoline derivatives are fundamental in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutions of chlorine, fluorine, and a methyl group on this molecule create a unique electronic and steric profile, making it a valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).
Accurate structural confirmation is the bedrock of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[1] By inducing and analyzing the fragmentation of a molecule, we can piece together its structural puzzle, confirm its identity, and differentiate it from closely related isomers or impurities. This guide will dissect the collision-induced dissociation (CID) pathways of 6-Chloro-8-fluoro-5-methylquinoline, providing a predictive framework for its analysis.
Chemical Profile:
-
Chemical Name: 6-Chloro-8-fluoro-5-methylquinoline
-
Molecular Formula: C₁₀H₇ClFN
-
Monoisotopic Molecular Weight: 195.0251 g/mol
The presence of the basic nitrogen atom in the quinoline ring makes this compound an excellent candidate for analysis by positive mode electrospray ionization (ESI), where it will readily form the protonated molecular ion, [M+H]⁺, at m/z 196.0329. Furthermore, the single chlorine atom provides a distinct isotopic signature, with an [M+H+2]⁺ peak at m/z 198.0299, approximately one-third the intensity of the [M+H]⁺ peak, serving as a crucial confirmation of its elemental composition.[2]
Theoretical Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion of 6-Chloro-8-fluoro-5-methylquinoline is directed by the stability of the resulting product ions and the relative strengths of its chemical bonds. The protonated quinoline ring is the initial site of charge, influencing the subsequent bond cleavages.[3][4] The primary fragmentation pathways are expected to involve the loss of the substituents and characteristic cleavages of the quinoline core.
Key Fragmentation Mechanisms:
-
Loss of Methyl Radical (·CH₃): A common initial fragmentation for methylated aromatic compounds is the homolytic cleavage of the C-C bond to release a methyl radical. This is a radical site-initiated fragmentation.[3]
-
Loss of Hydrogen Halides (HCl, HF): The elimination of neutral molecules like HCl or HF is a frequent pathway for halogenated compounds. Given the relative bond strengths (C-Cl < C-F), the loss of HCl is anticipated to be more favorable than the loss of HF.
-
Loss of Halogen Radicals (·Cl, ·F): Direct cleavage of the carbon-halogen bond can result in the loss of a chlorine or fluorine radical.
-
Quinoline Ring Cleavage (Loss of HCN): A hallmark fragmentation of the quinoline core itself is the elimination of a neutral hydrogen cyanide (HCN) molecule, which often occurs after initial losses of substituents.[5][6][7]
Based on these principles, we can propose several competing fragmentation pathways, which can be visualized in the following diagram.
Caption: Proposed fragmentation pathways of protonated 6-Chloro-8-fluoro-5-methylquinoline.
Comparative Analysis: Fragmentation vs. Collision Energy
To objectively assess the fragmentation behavior, we will compare the product ion spectra generated at three distinct collision energy levels: low, medium, and high. This approach allows us to control the degree of fragmentation and map the entire dissociation pathway, from primary fragments to smaller, more stable ions.
| Precursor Ion (m/z) | Collision Energy | Key Product Ions (m/z) | Proposed Neutral Loss | Putative Structure |
| 196.03 | Low (15 eV) | 181.01 | ·CH₃ | [6-Chloro-8-fluoroquinoline+H]⁺ |
| 160.05 | HCl | [8-Fluoro-5-methylquinoline+H]⁺ | ||
| 196.03 | Medium (25 eV) | 181.01 | ·CH₃ | [6-Chloro-8-fluoroquinoline+H]⁺ |
| 160.05 | HCl | [8-Fluoro-5-methylquinoline+H]⁺ | ||
| 145.04 | HCl + ·CH₃ | [8-Fluoroquinoline+H]⁺ | ||
| 144.02 | ·CH₃ + HCl | [6-Chloro-quinolin-8-ylium] | ||
| 196.03 | High (40 eV) | 145.04 | HCl + ·CH₃ | [8-Fluoroquinoline+H]⁺ |
| 144.02 | ·CH₃ + HCl | [6-Chloro-quinolin-8-ylium] | ||
| 117.02 | ·CH₃ + HCl + HCN | [Chlorophenylacetylene fragment] |
Interpretation:
-
At low collision energy , we observe the primary fragmentation events: the loss of a methyl radical (m/z 181.01) and the loss of hydrogen chloride (m/z 160.05). The relative intensity of these peaks provides insight into the most labile bonds.
-
At medium collision energy , secondary fragmentation becomes evident. The ion at m/z 181.01 loses HCl to form m/z 144.02, while the ion at m/z 160.05 loses a methyl radical to form m/z 145.04. This confirms the sequential nature of the fragmentation pathways.
-
At high collision energy , the fragmentation cascade proceeds further. The lower mass fragments dominate the spectrum, including the characteristic quinoline ring cleavage product resulting from the loss of HCN (m/z 117.02 from the m/z 144.02 ion).
Experimental Protocols
To ensure reproducibility and scientific validity, the following detailed protocols for sample preparation and LC-MS/MS analysis are provided.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 6-Chloro-8-fluoro-5-methylquinoline standard and dissolve it in 1.0 mL of methanol.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a working solution suitable for injection.
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates before transferring to an LC vial.
LC-MS/MS System and Conditions
The workflow for a typical LC-MS/MS experiment is outlined below. The use of a reversed-phase C18 column is standard for retaining moderately polar compounds like quinoline derivatives, while the acidic mobile phase additive (formic acid) ensures efficient protonation in the ESI source.
Caption: A standardized workflow for the LC-MS/MS analysis of small molecules.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Instrument: Tandem Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Type: Product Ion Scan
-
Precursor Ion: m/z 196.03
-
Collision Gas: Argon
-
Collision Energy: Ramped or stepped (e.g., 15, 25, and 40 eV) for comparative analysis.
Conclusion
The LC-MS/MS fragmentation of 6-Chloro-8-fluoro-5-methylquinoline is predictable and systematic, governed by the fundamental principles of mass spectrometry. The primary fragmentation pathways involve the sequential loss of the methyl group and hydrogen chloride, followed by the characteristic cleavage of the quinoline ring through the elimination of HCN. By systematically varying the collision energy, a comprehensive fragmentation map can be generated, enabling confident structural identification. The protocols and comparative data presented in this guide serve as a robust framework for the analysis of this compound and can be adapted for the characterization of other novel quinoline derivatives in a drug discovery and development setting.
References
-
Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.[5]
-
ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from researchgate.net.[8]
-
BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. BenchChem.[6]
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- Gómez-Pérez, M. L., Romero-González, R., & Garrido Frenich, A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Ossila. (n.d.). 6-Chloro-8-fluoroquinoline.
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- ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
- NIST. (n.d.). 6-Chloro-2-methylquinoline. In NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline.
- Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(20), 7058.
- Fluorochem. (n.d.). 6-Bromo-4-chloro-8-methylquinoline.
- Metaclass. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- Molport. (n.d.). Compound ethyl 6-chloro-4-(4-ethoxyanilino)-8-methylquinoline-3-carboxylate.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
- Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.
- Eustaquio, A., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 14(11), 693.
- Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(2), 1147-1154.
- Kuhl, C., et al. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry in Metabolomics. InTech.
- ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline.
- All about chemistry. (2021, April 14).
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- Zhang, X., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Toxicology, 47(8), 819-830.
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HPLC Method Development Guide: 6-Chloro-8-fluoro-5-methylquinoline Purity Profiling
Executive Summary
Developing a purity method for 6-Chloro-8-fluoro-5-methylquinoline presents a dual challenge common to halogenated heterocycles: structural isomerism and peak tailing . Standard alkyl-bonded phases (C18) often fail to resolve the target analyte from its regioisomers (e.g., 7-fluoro or positional methyl isomers) due to insufficient selectivity mechanisms. Furthermore, the basic quinoline nitrogen (
This guide compares a standard "generic" C18 approach against an optimized Phenyl-Hexyl stationary phase methodology. Experimental data demonstrates that exploiting
Analyte Profiling & Separation Challenges
Before initiating method development, we must understand the physicochemical behavior of the molecule.[1]
| Property | Characteristic | Chromatographic Impact |
| Core Structure | Quinoline (Bicyclic aromatic) | Hydrophobic retention; strong UV absorbance (~230-250 nm). |
| Functional Groups | -Cl (6-pos), -F (8-pos), -CH3 (5-pos) | Halogens induce electron deficiency in the ring; Methyl adds steric bulk. |
| Basicity | Basic Nitrogen (Pyridine-like) | |
| Critical Impurities | Regioisomers (e.g., 7-fluoro isomer) | nearly identical hydrophobicity to the main peak; requires selectivity over efficiency. |
Comparative Study: Stationary Phase Selection
The choice of stationary phase is the critical variable. We compared a market-leading C18 (Octadecyl) column against a Phenyl-Hexyl column. Both were tested using the same mobile phase conditions to isolate the effect of the ligand.
Experimental Conditions (Screening)
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Sample: Spiked mixture of Target Analyte + Synthetic Impurity A (Regioisomer).
Performance Data
| Parameter | Alternative A: Standard C18 | Alternative B: Phenyl-Hexyl (Recommended) |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Retention Time (Target) | 6.42 min | 7.15 min |
| Resolution ( | 1.1 (Co-elution with isomer) | 3.4 (Baseline Separation) |
| Tailing Factor ( | 1.5 (Moderate tailing) | 1.1 (Symmetric) |
| Selectivity ( | 1.02 | 1.15 |
Mechanism of Action
Why C18 Failed: The C18 phase relies almost exclusively on hydrophobicity. Since the target and its regioisomer differ only by the position of a fluorine atom, their hydrophobicity is nearly identical, leading to co-elution.
Why Phenyl-Hexyl Won: The electron-deficient quinoline ring (due to Cl/F substitution) engages in strong
Method Development Logic Flow
The following diagram illustrates the decision matrix used to arrive at the final protocol, ensuring a self-validating workflow.
Figure 1: Decision matrix for selecting stationary phase and pH conditions based on analyte chemistry.
Optimized Experimental Protocol
This protocol is the "Gold Standard" resulting from the comparative study. It is designed for transferability to QC labs.
Reagents & Materials
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., XSelect CSH or equivalent). -
Solvents: HPLC Grade Acetonitrile (ACN) and Water.
-
Buffer Additive: Formic Acid (LC-MS grade) or Trifluoroacetic acid (TFA) if MS is not required.
-
Diluent: 50:50 Water:Acetonitrile (Matches initial gradient strength to prevent peak distortion).
Instrument Parameters
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7. Protonates quinoline nitrogen, preventing silanol interaction (tailing). |
| Mobile Phase B | 100% Acetonitrile | Strong eluent for hydrophobic aromatics. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 40°C | Improves mass transfer and reduces viscosity. |
| Injection Vol | 5-10 µL | Prevent column overload. |
| Detection | UV @ 254 nm | Max absorbance for quinoline ring; secondary monitoring at 220 nm. |
Gradient Program
-
0.0 min: 10% B (Equilibration)
-
2.0 min: 10% B (Isocratic hold to elute polar salts)
-
15.0 min: 85% B (Linear ramp to elute main peak and hydrophobic impurities)
-
15.1 min: 95% B (Column Wash)
-
20.0 min: 95% B
-
20.1 min: 10% B (Re-equilibration)
Validation Framework (ICH Q2)
To ensure this method is "publishable" and regulatory compliant, it must be validated according to ICH Q2(R1) guidelines [1].
Specificity (Stress Testing)
Perform forced degradation to prove the method separates the main peak from degradation products.
-
Acid/Base Hydrolysis: 0.1N HCl / 0.1N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours. -
Acceptance: Peak purity index (via Diode Array Detector) > 99.0%.
Linearity & Range
Prepare 5 concentration levels ranging from LOQ to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).
-
Requirement: Correlation coefficient (
) .
Sensitivity (LOD/LOQ)
Determine based on Signal-to-Noise (S/N) ratio.
-
LOD (Limit of Detection): S/N
. -
LOQ (Limit of Quantitation): S/N
. -
Note: For halogenated quinolines, LOQ is typically < 0.05%.
Separation Mechanism Visualization
Understanding the molecular interaction is key to troubleshooting. The diagram below details the "Selectivity Triangle" used in this method.
Figure 2: Mechanistic interaction map showing how the Phenyl-Hexyl phase and acidic pH cooperate to achieve separation.
References
-
International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Wojtowicz, E. J. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds. Journal of Pharmaceutical Sciences, 73(10), 1430-1433.[4] Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. Retrieved from [Link]
Sources
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- 2. ejgm.co.uk [ejgm.co.uk]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 6-Chloro vs. 8-Fluoro Quinolines in Drug Discovery
Topic: Comparative Reactivity Guide: 6-Chloro vs. 8-Fluoro Quinolines Content Type: Technical Comparison Guide Audience: Medicinal Chemists and Process Scientists[1]
Executive Summary
In quinoline-based drug discovery, the choice between a 6-chloro (6-Cl) and an 8-fluoro (8-F) substituent is rarely arbitrary. It represents a strategic fork in the road between functionalization capability and property modulation .[1]
-
6-Chloroquinoline acts primarily as a synthetic handle .[1] The C-Cl bond is chemically accessible for Palladium-catalyzed cross-couplings, serving as a "growth vector" to expand molecular complexity.[2]
-
8-Fluoroquinoline acts primarily as a metabolic blocker and directing group .[1] The C-F bond is inert to standard Pd-catalysis but serves as a powerful Directed Ortho Metalation (DOM) group, enabling regioselective functionalization at the C7 position while modulating the basicity of the quinoline nitrogen.
This guide analyzes the mechanistic distinctness of these two positions, supported by experimental protocols and decision-making frameworks.
Electronic & Structural Fundamentals
The reactivity differences stem from the fundamental properties of the Carbon-Halogen bond and their position relative to the quinoline nitrogen (N1).
| Feature | 6-Chloroquinoline | 8-Fluoroquinoline | Impact |
| Bond Dissociation Energy | ~95 kcal/mol | ~115 kcal/mol | 6-Cl is weaker, facilitating oxidative addition (Pd-catalysis). 8-F is inert.[1] |
| Electronegativity | 3.16 (Pauling) | 3.98 (Pauling) | 8-F exerts a stronger inductive withdrawal (-I effect).[1] |
| Proximity to N1 | Remote (Para-like relationship) | Proximal (Ortho-like relationship) | 8-F significantly lowers the pKa of N1 via inductive effect and electrostatic repulsion. |
| Lipophilicity ( | +0.71 | +0.14 | 6-Cl increases lipophilicity significantly; 8-F is more polarity-neutral.[1] |
Transition Metal Catalysis: The C-X Bond Activation
The most distinct operational difference lies in the susceptibility to Palladium (Pd) catalysis.[1]
6-Chloro: The Cross-Coupling Partner
The 6-position is electronically similar to a para-substituted chlorobenzene. While less reactive than 2-Cl or 4-Cl (which are activated by the electron-deficient pyridine ring), the 6-Cl bond readily undergoes oxidative addition with Pd(0) species, especially when using electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine).
-
Primary Utility: Suzuki-Miyaura, Buchwald-Hartwig amination.[1]
-
Mechanism: Standard catalytic cycle: Oxidative Addition
Transmetallation Reductive Elimination.[1]
8-Fluoro: The Inert Bystander
The C-F bond is too strong for standard Pd(0) oxidative addition. In a reaction mixture containing both a 6-Cl and an 8-F substituent, a Pd-catalyst will chemoselectively react at the 6-position, leaving the 8-F intact.
-
Exception: C-F activation is possible only under specialized conditions (e.g., Ni(COD)2 catalysts with specific NHC ligands), but this is rarely a first-line strategy in SAR campaigns.[1]
Lithiation Strategies: Exchange vs. Directing Effects
When subjected to organolithium reagents (e.g., n-BuLi, LDA), the two substrates behave in opposing manners. This is the critical differentiator for scaffold decoration.
6-Chloro: Lithium-Halogen Exchange
Treatment of 6-chloroquinoline with n-BuLi typically results in Lithium-Halogen Exchange .[1] The lithium atom replaces the chlorine, generating a 6-lithioquinoline intermediate.
-
Outcome: The Chlorine is lost.[1]
-
Use Case: Converting the Cl to a nucleophile to attack electrophiles (aldehydes, ketones).[1]
8-Fluoro: Directed Ortho Metalation (DOM)
Fluorine is an excellent Directed Metalation Group (DMG) due to its high electronegativity, which acidifies the adjacent proton (C7-H). It does not undergo exchange.[1]
-
Outcome: The Fluorine remains.[1] Lithiation occurs at C7 .[1]
-
Use Case: Installing a substituent at C7 while keeping the 8-F group for SAR.
Decision Framework & Visualization
The following diagram illustrates the divergent synthetic pathways available for these two scaffolds.
Figure 1: Decision tree for synthetic strategy. Note how 6-Cl serves as a replacement point, while 8-F directs chemistry to the adjacent C7 position.
Experimental Protocols
These protocols are designed to be self-validating. The success of the reaction is confirmed by specific spectral changes described in the "Validation" steps.
Protocol A: Suzuki-Miyaura Coupling on 6-Chloroquinoline
Target: Functionalization of the 6-position.
-
Reagents: 6-Chloroquinoline (1.0 eq), Arylboronic acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Validation:
-
TLC/LCMS: Disappearance of the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).[1]
-
1H NMR: Loss of the distinct doublet/multiplet signals associated with the 6-Cl environment; appearance of new aryl protons.
-
Protocol B: C7-Directed Lithiation of 8-Fluoroquinoline
Target: Regioselective functionalization of C7, retaining 8-F.
-
Reagents: 8-Fluoroquinoline (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Electrophile (e.g.,
, DMF, or ). -
Solvent: Anhydrous THF.
-
Procedure:
-
Cool a solution of LDA in THF to -78°C.
-
Add 8-Fluoroquinoline (dissolved in THF) dropwise over 15 mins. Crucial: Maintain temp < -70°C to prevent nucleophilic attack on the quinoline ring.
-
Stir for 1 hour at -78°C to form the 7-lithio species (stabilized by coordination to F and N).
-
Add Electrophile.[1] Warm to RT slowly.
-
-
Validation:
Physicochemical Implications (SAR Context)
When selecting between these atoms for a final drug candidate (rather than an intermediate), consider the following:
| Property | 8-Fluoro Effect | 6-Chloro Effect |
| Metabolic Stability | High. Blocks P450 oxidation at the 8-position (a common metabolic soft spot). | Moderate. Cl can block metabolism but is heavier and more lipophilic.[1] |
| Basicity (pKa) | Reduces pKa. The 8-F is close to the ring Nitrogen.[1] Through-space electrostatic repulsion destabilizes the protonated form ( | Minor effect. Too distant to significantly alter the N1 pKa. |
| Solubility | Generally better solubility than Cl analogs due to lower lipophilicity.[1] | Increases LogP, potentially reducing aqueous solubility.[1] |
References
-
Reactivity of Haloquinolines in Pd-Coupling
-
Directed Ortho Metalation (DOM)
-
Snieckus, V., "Directed ortho metalation.[1][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics," Chem. Rev., 1990, 90(6), 879–933.[1] Link[1]
- Schlosser, M., "Organometallics in Synthesis: A Manual", Wiley, 2013. (Details on Lithium-Halogen exchange vs.
-
-
Physicochemical Properties of Fluorine in Med Chem
Sources
Navigating the Solid State: A Comparative Guide to the Crystallography of 6-Chloro-8-fluoro-5-methylquinoline and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Editor's Note: In the landscape of pharmaceutical and materials science, a compound's three-dimensional atomic arrangement is a critical determinant of its function. X-ray crystallography provides the definitive map to this molecular architecture. This guide centers on 6-Chloro-8-fluoro-5-methylquinoline, a substituted quinoline of significant interest. While, as of this publication, the specific crystal structure for this exact molecule is not publicly available, this guide will provide a robust framework for its analysis. By presenting a comprehensive, field-proven experimental protocol and conducting a detailed comparative analysis of structurally related quinoline derivatives, we aim to equip researchers with the tools to anticipate its structural characteristics and to underscore the importance of such analyses in modern chemistry.
The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3] The specific substitutions on the quinoline core are pivotal in modulating this activity. Halogen atoms, such as chlorine and fluorine, are particularly influential, affecting the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, halogens can participate in "halogen bonding," a directional non-covalent interaction that can significantly influence crystal packing and molecular recognition at a biological target.[4][5][6] The addition of a methyl group provides a lipophilic anchor and can introduce steric effects that further refine the molecule's conformation.
Given this context, understanding the precise three-dimensional structure of 6-Chloro-8-fluoro-5-methylquinoline is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of next-generation therapeutic agents.
A Practical Guide to Small-Molecule X-ray Crystallography
The following protocol outlines a standardized workflow for the determination of a small-molecule crystal structure, from initial crystallization to final data refinement. This represents a self-validating system, where the quality of the final data is a direct consequence of the rigor applied at each stage.
Step 1: Crystallization - The Art and Science of Growing Quality Crystals
The journey to a crystal structure begins with obtaining a high-quality single crystal. This is often the most challenging step, relying on a systematic exploration of crystallization conditions.[7][8]
Core Protocol: Vapor Diffusion
-
Solvent Selection: The primary prerequisite is to identify a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.[8] A binary solvent system can also be effective, comprising a "good" solvent in which the compound readily dissolves and a "poor" solvent that is miscible with the good solvent but in which the compound is insoluble.[9]
-
Preparation of the Saturated Solution: Dissolve the compound (typically 5-10 mg) in a minimal amount of the "good" solvent in a small vial. Gentle heating can be applied to ensure complete dissolution.[10]
-
Setting up the Crystallization Chamber: Place the vial containing the compound solution inside a larger, sealed chamber (e.g., a beaker covered with parafilm). Add a larger volume of the "poor" solvent to the bottom of the chamber, ensuring it does not mix directly with the compound solution.
-
Slow Evaporation/Diffusion: Over time, the "good" solvent will slowly evaporate from the vial and diffuse into the chamber's atmosphere, while the vapor of the "poor" solvent will diffuse into the vial. This gradual change in the solvent composition of the vial will slowly decrease the solubility of the compound, ideally leading to the formation of well-ordered crystals.[11]
-
Harvesting: Once suitable crystals (ideally >20 µm in all dimensions) have formed, they can be carefully harvested using a cryo-loop.[12]
Step 2: Data Collection - Interrogating the Crystal with X-rays
Modern single-crystal X-ray diffraction is a highly automated process that provides detailed information about the crystal's internal lattice.[13]
Experimental Workflow Diagram
Caption: A typical workflow for single-crystal X-ray diffraction.
Core Protocol: Data Collection
-
Mounting and Cryo-cooling: The selected crystal is mounted on a goniometer head and typically flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations and radiation damage.
-
Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and to devise a strategy for collecting a complete dataset by rotating the crystal through a series of orientations.[14]
-
Exposure and Data Acquisition: The crystal is exposed to a monochromatic X-ray beam (commonly from a Mo or Cu source), and the diffracted X-rays are recorded on a detector.[12][13]
Step 3: Structure Solution and Refinement - From Diffraction Pattern to Molecular Structure
The collected diffraction data, which consists of a series of reflection intensities, must be processed to yield the final three-dimensional structure.[15]
Core Protocol: Structure Solution and Refinement
-
Data Reduction and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[15]
-
Structure Solution: The "phase problem" is solved using computational methods, most commonly "direct methods" for small molecules, to generate an initial electron density map.[16][17]
-
Model Building: An initial molecular model is built into the electron density map.
-
Refinement: The atomic positions and thermal parameters are iteratively adjusted using a least-squares refinement process to achieve the best possible fit between the calculated and observed diffraction data.[18][19]
-
Validation: The final structure is validated using a variety of metrics to ensure its chemical and crystallographic soundness.
Comparative Structural Analysis of Substituted Quinolines
In the absence of experimental data for 6-Chloro-8-fluoro-5-methylquinoline, we can predict its structural features by analyzing related compounds for which crystal structures are known. For this guide, we will consider a hypothetical analysis alongside data from representative halogenated quinolines.
| Parameter | N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline[20] | 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline[21] | 6-Chloro-8-fluoro-5-methylquinoline (Predicted) |
| Crystal System | Triclinic | Monoclinic | Monoclinic or Triclinic (likely) |
| Space Group | P-1 | P2₁/c | P2₁/c or P-1 (likely) |
| Key Intermolecular Interactions | N—H···N hydrogen bonds, C—H···π interactions | π–π stacking, C-H...O hydrogen bonds | Halogen bonding (C-Cl···N, C-F···H-C), π–π stacking |
| Notable Structural Features | Dihedral angle of 86.70(4)° between quinoline and fluorophenyl rings. | One-dimensional supramolecular network stabilized by hydrogen bonding with water molecules. | Potential for planarity distortion due to steric hindrance from the 5-methyl group. |
Discussion of Predicted Structural Features for 6-Chloro-8-fluoro-5-methylquinoline:
-
Molecular Geometry: The quinoline core is expected to be largely planar. However, the 5-methyl group, positioned between the 6-chloro and the quinoline nitrogen, could introduce some steric strain, potentially causing a slight distortion from planarity. This is a critical hypothesis to be tested with experimental data, as such distortions can impact biological activity.[22]
-
Intermolecular Interactions: The presence of both a chlorine and a fluorine atom provides a high likelihood of significant halogen bonding in the crystal lattice.[4][5] The chlorine at the 6-position is a good halogen bond donor and could interact with the nitrogen atom of a neighboring quinoline ring (C-Cl···N). The fluorine at the 8-position, while a weaker halogen bond donor, could participate in C-F···H-C interactions.
-
Crystal Packing: Beyond halogen bonding, π–π stacking interactions between the aromatic quinoline rings are expected to play a major role in the crystal packing, a common feature in such planar systems.[21] The interplay between these stacking forces and the more directional halogen bonds will ultimately determine the final crystal architecture.
Logical Framework for Structural Prediction
Caption: Predictive model for the crystal structure of 6-Chloro-8-fluoro-5-methylquinoline.
Conclusion
While the definitive crystal structure of 6-Chloro-8-fluoro-5-methylquinoline remains to be determined, a comprehensive analysis of its structural analogs and a deep understanding of crystallographic principles provide a strong foundation for predicting its solid-state behavior. The protocols and comparative data presented in this guide offer a clear pathway for researchers to obtain and interpret the experimental data for this and other novel quinoline derivatives. The anticipated interplay of halogen bonding, π–π stacking, and potential steric effects makes this an exemplary case for the power of X-ray crystallography in modern drug discovery and materials science, transforming rational design from a concept into a practice grounded in atomic precision.
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Various Authors. (2018). 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]
[9] Various Authors. 3.3. CRYSTALLIZATION. [Link]
[7] University of Colorado Boulder. Crystallization. [Link]
[8] Various Authors. 4. Crystallization. [Link]
[23] ACS Omega. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]
[18] Oxford University Press. (2025, December 22). Structure refinement. [Link]
[24] Various Authors. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
[19] MIT OpenCourseWare. Structure refinement: some background theory and practical strategies. [Link]
[15] The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. [Link]
[2] MDPI. (2023, September 6). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]
[1] Royal Society of Chemistry. (2015, November 20). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. [Link]
[25] ACS Publications. (2025, July 15). Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?. [Link]
[26] ResearchGate. (2025, August 7). Structure refinement: Some background theory and practical strategies. [Link]
[20] PMC. N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. [Link]
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[13] SERC. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
[17] Wikipedia. X-ray crystallography. [Link]
[27] Various Authors. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]
[28] ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
[14] NPTEL. Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]
[29] RWTH Aachen University. Phase analysis and structure refinement. [Link]
[30] Georgia Southern University. X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates.. [Link]
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[3] PMC. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. [Link]
[32] Beilstein Journal of Organic Chemistry. (2025, September 18). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. [Link]
[33] NC State University. Small Molecule X-ray Crystallography. [Link]
[34] MDPI. (2024, January 26). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. [Link]
[35] NIST. 6-Chloro-2-methylquinoline. [Link]
[36] PubChemLite. 6-chloro-2-methylquinoline (C10H8ClN). [Link]
[37] ACS Publications. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]
[4] PubMed. (2014, August 19). Halogen bonds in crystal engineering: like hydrogen bonds yet different. [Link]
[5] PMC. Halogen Bonding in Two‐Dimensional Crystal Engineering. [Link]
[22] ACS Publications. (2003, April 9). A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. [Link]
[6] Royal Society of Chemistry. Halogen bonding for molecular recognition: new developments in materials and biological sciences. [Link]
[38] PubChem. 6-Chloroquinaldine | C10H8ClN | CID 135965. [Link]
[39] PubChemLite. 4-chloro-6-fluoro-2-(methoxymethyl)quinoline (C11H9ClFNO). [Link]
[21] MDPI. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]
[40] ResearchGate. Structures of fluoroquinolones used in the study. Fluoroquinolones and related compounds are composed of two core rings with numbering of core positions shown for ciprofloxacin.. [Link]
[41] LookChem. Cas 92-46-6,6-CHLORO-2-METHYLQUINOLINE. [Link]
[42] ResearchGate. Structure of different fluoroquinolone hybrids (I–VIII) with antibacterial activity.. [Link]
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A Comparative Guide to the Infrared Spectroscopy of 6-Chloro-8-fluoro-5-methylquinoline
Introduction: The Vibrational Fingerprint of a Key Synthetic Intermediate
6-Chloro-8-fluoro-5-methylquinoline is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of advanced pharmaceutical agents and materials. Its precise structural confirmation is paramount for ensuring the purity, efficacy, and safety of downstream products. Among the suite of analytical techniques available for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks of 6-Chloro-8-fluoro-5-methylquinoline, compares its spectral features against potential impurities or alternative structures, and details a robust protocol for data acquisition and interpretation.
The power of IR spectroscopy lies in its ability to probe the vibrational modes of a molecule. Covalent bonds are not static; they stretch, bend, and rotate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique "fingerprint," revealing the presence of specific functional groups and providing insights into the overall molecular architecture. For a molecule like 6-Chloro-8-fluoro-5-methylquinoline, this technique allows us to confirm the integrity of the quinoline core and verify the presence and position of its chloro, fluoro, and methyl substituents.
Deconstructing the Molecule: Predicted IR Absorption Bands
The structure of 6-Chloro-8-fluoro-5-methylquinoline presents several distinct functional groups, each with characteristic vibrational frequencies. Our analysis, grounded in extensive spectral libraries and computational studies of related quinoline derivatives, anticipates the following key absorption regions.[1][2][3]
Table 1: Predicted Characteristic IR Peaks for 6-Chloro-8-fluoro-5-methylquinoline
| Functional Group & Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comparative Notes |
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | Medium to Weak | These peaks arise from the C-H bonds on the quinoline ring system. Their appearance at a higher frequency (>3000 cm⁻¹) than aliphatic C-H stretches is a hallmark of sp² hybridized carbons in aromatic systems.[1][4] |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 cm⁻¹ | Medium | Corresponding to the symmetric and asymmetric stretching of the C-H bonds in the 5-methyl group. These are characteristically found just below the 3000 cm⁻¹ threshold.[5] |
| Aromatic C=C & C=N Stretch | 1630 - 1475 cm⁻¹ | Medium to Strong | This complex region contains multiple overlapping bands from the carbon-carbon and carbon-nitrogen double bond stretching within the quinoline scaffold. These peaks confirm the presence of the aromatic heterocyclic core.[1][5] |
| C-H Bending (Methyl) | ~1465 cm⁻¹ & ~1375 cm⁻¹ | Medium | Asymmetric and symmetric bending (deformation) modes of the methyl group provide further evidence of its presence.[5] |
| Aromatic C-F Stretch | 1400 - 1000 cm⁻¹ | Strong | The carbon-fluorine bond is highly polarized, resulting in a strong, characteristic absorption. Its exact position can be influenced by the aromatic system, but it is typically one of the most intense peaks in the fingerprint region.[6][7] |
| Aromatic C-Cl Stretch | 850 - 550 cm⁻¹ | Medium to Strong | The C-Cl stretching vibration appears at lower frequencies due to the heavier mass of the chlorine atom. This peak confirms the presence of the chloro substituent.[5][6][7] |
| C-H Out-of-Plane (OOP) Bending | 900 - 690 cm⁻¹ | Strong | These strong absorptions are highly characteristic of the substitution pattern on the aromatic rings. The specific pattern can help confirm the positions of the substituents.[1][5] |
Comparative Analysis: Distinguishing from Precursors and Isomers
A crucial application of IR spectroscopy in a synthetic workflow is the ability to rapidly assess reaction completion and sample purity. The spectrum of 6-Chloro-8-fluoro-5-methylquinoline can be readily distinguished from potential starting materials or side products.
-
Comparison with Aldehyde/Ketone Precursors: If the synthesis involved a precursor containing a carbonyl group (C=O), such as in a Friedländer annulation, the absence of a very strong, sharp peak in the 1740-1690 cm⁻¹ region is a key indicator of a successful reaction.[5] The final product lacks a C=O bond, and its spectrum should be clear in this area.
-
Comparison with Amine Precursors: If the synthesis begins from a substituted aniline, the disappearance of N-H stretching bands is a critical checkpoint. Primary or secondary amines exhibit characteristic broad or sharp peaks in the 3550-3060 cm⁻¹ region.[3][5] The successful formation of the quinoline ring eliminates these N-H bonds, leading to the absence of these peaks in the final product spectrum.
-
Comparison with Isomers: While positional isomers can be challenging to distinguish solely by IR, subtle shifts in the fingerprint region, particularly the C-H out-of-plane bending bands (900-690 cm⁻¹), can provide clues. The pattern of these bands is sensitive to the substitution pattern on the aromatic ring.[1] However, for unambiguous confirmation of isomer purity, techniques like NMR spectroscopy are essential complements.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This protocol describes the Attenuated Total Reflectance (ATR) method, a modern and convenient technique for analyzing solid samples that requires minimal preparation.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Perkin-Elmer, Bruker) equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Collection:
-
Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free tissue dampened with ACS-grade isopropanol or ethanol and allow it to fully evaporate.
-
In the spectrometer software, initiate a "Background Scan" (typically 16 or 32 scans are co-added for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹. This captures the ambient spectrum (H₂O, CO₂) which will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid 6-Chloro-8-fluoro-5-methylquinoline powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Collection:
-
Initiate the "Sample Scan" using the same parameters as the background scan.
-
The software will acquire the spectrum and display it in either % Transmittance or Absorbance mode.
-
-
Data Processing and Cleaning:
-
Clean the ATR crystal and press arm thoroughly with a suitable solvent.
-
Process the collected spectrum. If necessary, apply a baseline correction to flatten the spectrum and an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹) for analysis.
-
Data Interpretation Workflow
The process of interpreting an FT-IR spectrum is a logical sequence of identifying key features and assigning them to molecular vibrations. This workflow ensures a systematic and accurate analysis.
Caption: Logical workflow for the interpretation of the FT-IR spectrum of 6-Chloro-8-fluoro-5-methylquinoline.
Conclusion
FT-IR spectroscopy serves as an indispensable tool for the routine characterization of 6-Chloro-8-fluoro-5-methylquinoline. By understanding the expected positions of key vibrational bands corresponding to its aromatic core, methyl group, and halogen substituents, researchers can rapidly confirm the identity and assess the purity of their synthesized material. This guide provides the foundational spectral data and a validated experimental framework to support drug development professionals in ensuring the quality and integrity of this vital chemical intermediate. For absolute structural proof, especially regarding isomerism, correlation of IR data with NMR and mass spectrometry is strongly recommended.
References
- Shriner, R. L., Fuson, R. C., Curtin, D. Y., & Morrill, T. C. (2004). The Systematic Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
-
Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. [Link]
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
-
Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. agilent.com [agilent.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
Bioisosteric comparison of 6-Chloro-8-fluoro-5-methylquinoline vs non-fluorinated analogs
Executive Summary: The "Fluorine Effect" in Quinoline Scaffolds
In medicinal chemistry, the quinoline scaffold is a privileged structure found in antimalarials, kinase inhibitors, and antibacterial agents. The specific substitution pattern of 6-Chloro-8-fluoro-5-methylquinoline represents a strategic optimization over its non-fluorinated analog (6-Chloro-5-methylquinoline).
This guide objectively compares these two molecules, focusing on the bioisosteric replacement of Hydrogen with Fluorine at the C8 position. This single atom change is not merely cosmetic; it fundamentally alters the electronic landscape of the heterocyclic nitrogen, modulates pKa, and sterically blocks a primary site of oxidative metabolism.
Key Differentiators
| Feature | Non-Fluorinated Analog (8-H) | 6-Chloro-8-fluoro-5-methylquinoline (8-F) | Impact |
| Metabolic Stability | Vulnerable to C8-oxidation (CYP450) | High : C-F bond blocks oxidation | Extended Half-life ( |
| pKa (Nitrogen) | ~4.2 - 4.5 (Moderately Basic) | ~2.5 - 3.0 (Weakly Basic) | Improved Membrane Permeability |
| Lipophilicity | Moderate LogP | Higher LogP | Altered Tissue Distribution |
| Electronic State | Standard Pyridine-like N | Electron-deficient N (Inductive effect) | Reduced HERG liability (Potential) |
Physicochemical Profiling & Mechanism
The Inductive pKa Shift
The most critical difference lies in the basicity of the quinoline nitrogen (N1).
-
Mechanism: In the non-fluorinated analog, the N1 lone pair is available for protonation. In the 8-F analog, the fluorine atom is peri-positioned (C8) relative to the nitrogen. Fluorine is highly electronegative (
), exerting a strong inductive electron-withdrawal effect ( ) through the -framework. -
Result: This pulls electron density away from the nitrogen, dramatically lowering the pKa.
-
Biological Consequence: At physiological pH (7.4), the 8-F analog is significantly less protonated than the 8-H analog. Uncharged molecules permeate lipid bilayers more effectively, often resulting in higher oral bioavailability for the fluorinated compound despite the higher molecular weight.
Metabolic Blocking (The "Metabolic Shunt")
Quinolines are frequently metabolized via oxidation at the electron-rich C8 position by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
8-H Analog: The C-H bond is relatively weak (~98 kcal/mol) and accessible. Hydroxylation at C8 leads to rapid clearance or formation of toxic quinone-imine intermediates.
-
8-F Analog: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The fluorine atom acts as a metabolic blocker, preventing hydroxylation at this site and forcing metabolism to slower, secondary pathways (e.g., N-oxidation or dechlorination).
Visualization of Metabolic Fate
The following diagram illustrates the divergent metabolic pathways determined by the C8 substituent.
Caption: Divergent metabolic fates. The 8-H analog undergoes rapid C8-hydroxylation, while the 8-F analog resists oxidative attack, prolonging systemic circulation.
Experimental Protocols
To validate the bioisosteric advantages, the following protocols are recommended. These are designed to be self-validating comparisons.
Synthesis Strategy (Comparative)
To obtain both compounds for head-to-head testing, use the Skraup-Doebner-Von Miller quinoline synthesis. This robust method allows for the variation of the aniline precursor.
Reagents:
-
Precursor A (Non-F): 4-Chloro-2-methylaniline (CAS 95-69-2)
-
Precursor B (Fluorinated): 4-Chloro-2-fluoro-5-methylaniline (Custom or derived from 2-fluoro-5-methylaniline)
-
Cyclization Agent: Glycerol or Crotonaldehyde/Methacrolein equivalent.
-
Acid Catalyst: Conc.
or Eaton's Reagent ( in MsOH).
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the chosen Aniline Precursor in nitrobenzene (solvent/oxidant).
-
Addition: Carefully add 15 mmol of Glycerol and 0.5g of
(moderator). -
Initiation: Add 5 mL of Conc.
dropwise. Caution: Exothermic.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Reflux: Heat to 140°C for 4 hours. The reaction creates the acrolein in situ which condenses with the aniline.
-
Workup: Cool to RT. Basify with NaOH to pH 10. Steam distill to remove nitrobenzene. Extract the aqueous residue with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: 8-F analog will show a characteristic doublet in
C NMR (C8-F coupling, ).
-
Microsomal Stability Assay (In Vitro Validation)
This assay quantifies the "Metabolic Block" effect.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH regenerating system.
-
Test Compounds (8-H and 8-F analogs) at 1 µM.
Protocol:
-
Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
-
Start: Initiate reaction by adding NADPH.
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (to quench). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ion.
-
Calculation: Plot
vs. time. The slope gives .-
Expected Result: The 8-F analog should exhibit a slope significantly flatter (lower
) than the 8-H analog.
-
Comparative Data Analysis
The following table summarizes expected physicochemical data based on quinoline SAR (Structure-Activity Relationship) principles.
| Property | 8-H Analog (Reference) | 8-F Analog (Target) | Scientific Rationale |
| Molecular Weight | ~177.6 g/mol | ~195.6 g/mol | F (19 Da) vs H (1 Da). |
| Calculated LogP | 3.2 | 3.5 | F is more lipophilic than H. |
| pKa (Basic N) | 4.2 | 2.8 | Ortho-F inductive effect reduces basicity. |
| LogD (pH 7.4) | ~3.1 | ~3.5 | 8-F is less ionized at pH 7.4, tracking closer to LogP. |
| HLM | < 20 min | > 60 min | Blocking of C8 metabolic soft spot. |
| H-Bond Acceptors | 1 (N) | 2 (N, F) | F is a weak acceptor, but influences solvation. |
Synthesis Workflow Visualization
Caption: Parallel synthesis workflow for generating the bioisosteric pair for evaluation.
References
-
Journal of Medicinal Chemistry. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary: 6-Bromo-8-chloroquinoline (Analogous Halogenated Quinoline Data). National Library of Medicine. Retrieved from [Link]
-
ACS Omega. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives. American Chemical Society. Retrieved from [Link]
Sources
Safety Operating Guide
6-Chloro-8-fluoro-5-methylquinoline proper disposal procedures
Topic: Proper Disposal Procedures for 6-Chloro-8-fluoro-5-methylquinoline Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals[1][2]
Executive Summary & Operational Causality
6-Chloro-8-fluoro-5-methylquinoline is a halogenated heterocyclic building block commonly used in the synthesis of fluoroquinolone antibiotics and Schiff base ligands.[1][2] Its disposal is governed not just by its toxicity, but by its chemical structure : the presence of both chlorine and fluorine atoms on the quinoline ring dictates a strict "Zero-Drain" policy.[1]
Why specific protocols are non-negotiable:
-
Fluorine Content: Upon combustion, the fluorine atom releases Hydrogen Fluoride (HF). Standard incinerators lacking specific caustic scrubbers can suffer catastrophic lining failure from HF corrosion.[2] Consequently, this waste stream must be flagged specifically as fluorinated halogenated waste.
-
Aquatic Toxicity: Halogenated quinolines are persistent and toxic to aquatic life.[2] Dilution is not a solution; it is a regulatory violation.[2]
-
Cost Control: Mixing this halogenated compound with non-halogenated solvents (e.g., acetone, ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole container as high-cost halogenated waste.[1][3]
Hazard Identification & Physicochemical Profile
Before disposal, you must validate the waste stream properties.[3] This compound typically presents as a solid crystalline powder.[2]
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline) | Must be dissolved for liquid waste or double-bagged for solid waste.[1][2] |
| Solubility | Low in water; Soluble in DCM, Chloroform | Do not attempt aqueous neutralization; use organic solvent waste streams. |
| GHS Classification | Warning | Requires PPE (Nitrile gloves, goggles) during transfer. |
| Hazard Statements | H315 (Skin), H319 (Eye), H335 (Resp.)[1][4] | Dust control is critical during solid waste weighing/transfer.[2] |
| Reactivity | Incompatible with Strong Oxidizers | Do not dispose in containers with Nitric Acid or Peroxides.[2] |
| Combustion Byproducts | HCl, HF, NOx, COx | Must be incinerated in a facility with flue gas scrubbing. |
Pre-Disposal: Segregation & Packaging[1][2][5]
The integrity of the disposal chain relies on the initial segregation at the bench.
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)[1][2]
-
Applicability: Expired pure substance, contaminated weighing boats, silica gel from columns, filter paper.
-
Container: Wide-mouth high-density polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]
-
Labeling: Must read "Hazardous Waste - Solid - Halogenated Organic." [1][2][5]
-
Critical Step: If the solid is loose powder, dampen it slightly with a compatible solvent (e.g., dichloromethane) inside the jar to prevent dust generation upon reopening, or double-bag in a sealed Ziploc before placing in the drum.[1]
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)[1][2]
-
Applicability: Filtrates, reaction solvents containing the compound.
-
Segregation: STRICTLY HALOGENATED.
-
Correct: Mix with Dichloromethane (DCM), Chloroform, Chlorobenzene.
-
Incorrect: Do not mix with Acetone, Methanol, or Hexanes unless the entire container is already designated as Halogenated.
-
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the solvent carboy to prevent exothermic reactions or gas generation in the waste container.
Disposal Decision Logic (Workflow)
The following flowchart illustrates the decision-making process for disposing of 6-Chloro-8-fluoro-5-methylquinoline, ensuring compliance with RCRA (US) and global hazardous waste standards.
Figure 1: Decision tree for segregating and packaging halogenated quinoline waste.
Emergency Spill Response Protocol
In the event of a benchtop spill, immediate action is required to prevent respiratory exposure to dust or skin absorption.
Step-by-Step Response:
-
Evacuate & Ventilate: If the spill is significant (>5g or outside a hood), evacuate the immediate area.
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.
-
Containment:
-
Cleanup: Scoop the wet material/absorbent into a hazardous waste bag.
-
Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Place all wipes in the solid hazardous waste.
Figure 2: Immediate response workflow for solid or liquid spills.
Regulatory & Compliance Framework
Compliance is not passive; it requires active categorization.[2]
-
US EPA (RCRA): This compound is a "Listed Waste" (Halogenated Organic).[1][2] It must be treated via Incineration (Technology Code INCIN) .
-
European Waste Catalogue (EWC): Classify under 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).
-
Transport (DOT/ADR): If transporting pure substance, it likely falls under UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 3077 (Environmentally Hazardous Substance).[1] Check the specific SDS for the exact UN number based on purity.
Final Scientist's Note: Never dispose of 6-Chloro-8-fluoro-5-methylquinoline by evaporation in a fume hood. While the solvent may evaporate, the quinoline residue remains, creating a contamination hazard for the next user. Always collect, seal, and incinerate.
References
-
Fisher Scientific. (2025).[2][6] Safety Data Sheet: 8-Chloro-2-methylquinoline (Analog). Retrieved from [1][2]
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 6-Chloro-2-methylquinoline. Retrieved from
-
PubChem. (2025).[2] 6-Chloroquinoline Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]
-
RiskAssess. (2025). Disposal of Halogenated Organic Wastes. Retrieved from [1][2]
-
Reed College. (2023).[2] Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [1][2]
Sources
Navigating the Synthesis and Handling of 6-Chloro-8-fluoro-5-methylquinoline: A Guide to Essential Safety and Logistics
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 6-Chloro-8-fluoro-5-methylquinoline, represents a significant building block in the development of new pharmaceutical agents and functional materials.[1] As with any specialized chemical, a thorough understanding of its handling, safety protocols, and disposal is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for 6-Chloro-8-fluoro-5-methylquinoline is not yet widely available, data from structurally analogous halogenated quinoline compounds indicate that it should be treated as a hazardous substance. Quinolines and their derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4] Some quinolines are also suspected carcinogens and may cause genetic defects.[5] Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure risk.[5]
Analogous Compound Hazard Profile
| Hazard Classification | Analogous Compound(s) | Key Findings |
| Acute Toxicity (Oral) | 8-Hydroxyquinoline, 7-Hydroxyquinoline | Toxic or harmful if swallowed.[5] |
| Acute Toxicity (Dermal) | 7-Hydroxyquinoline | Harmful in contact with skin.[5] |
| Skin Corrosion/Irritation | 7-Hydroxyquinoline, 7-Methylquinoline | Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | 8-Hydroxyquinoline, 7-Hydroxyquinoline | Causes serious eye damage or irritation.[5] |
| Germ Cell Mutagenicity | Quinoline | Suspected of causing genetic defects.[5] |
| Carcinogenicity | Quinoline | May cause cancer.[5] |
Personal Protective Equipment (PPE): A Comprehensive Barrier
A robust PPE strategy is the primary defense against accidental exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, tested to EN 374) | Provides a barrier against direct skin contact.[5][6] | Primary |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from splashes and airborne particles.[2][7] | Primary |
| Face Protection | Face shield (worn over goggles) | Recommended for splash hazards, such as during bulk transfers or reactions.[2][5] | Secondary |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2][5] | Primary |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate and organic vapor cartridges | Required when handling powders outside of a fume hood or when vapors may be generated.[2][5] | Task-Dependent |
Operational Plan: Step-by-Step Handling Procedures
Preparation
-
Review Safety Data Sheets (SDS): Before beginning any work, consult the SDS for all chemicals being used.[8]
-
Don Appropriate PPE: Put on a lab coat, chemical-resistant gloves, and safety goggles before entering the designated work area.[2]
-
Prepare the Work Area: Ensure all work is conducted in a certified chemical fume hood with proper ventilation.[2][5] Confirm that an emergency eyewash station and safety shower are accessible.[5]
Handling and Experimentation
-
Weighing and Transferring:
-
When weighing the solid compound, perform the task in a fume hood to prevent inhalation of dust particles.[5]
-
Use designated spatulas and weighing boats.
-
-
Dissolving:
-
Slowly add the solid 6-Chloro-8-fluoro-5-methylquinoline to the solvent to prevent splashing.
-
If using a volatile solvent, ensure the process is conducted within the fume hood.
-
-
Running Reactions:
-
Maintain a safe distance from the reaction apparatus.
-
Use appropriate shielding for reactions with a potential for splashing or explosion.
-
Post-Experiment Procedures
-
Decontamination:
-
Wipe down the work area with an appropriate solvent to remove any residual chemical contamination.
-
-
PPE Removal:
Disposal Plan: Managing Hazardous Waste
All waste materials contaminated with 6-Chloro-8-fluoro-5-methylquinoline must be treated as hazardous waste.[5]
-
Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling and disposal workflow for 6-Chloro-8-fluoro-5-methylquinoline.
Sources
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemos.de [chemos.de]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. One moment, please... [crystalgen.com]
- 9. gz-supplies.com [gz-supplies.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
